ZINC40099027
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEURIVQRFKTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Allosteric Activation of Focal Adhesion Kinase by ZINC40099027: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of ZINC40099027, a novel small molecule activator of Focal Adhesion Kinase (FAK). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of FAK activity. Contrary to the common pursuit of FAK inhibitors for anti-cancer therapies, this compound presents a unique case as a direct activator, offering new avenues for research, particularly in areas like epithelial restitution and mucosal healing.[1][2][3][4][5]
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and invasion.[6][7] While overexpression and hyperactivation of FAK are linked to cancer progression, making it a prime target for inhibitory drugs, the small molecule this compound has been identified as a potent and selective direct activator of FAK's kinase domain.[1][2][3][4][5] This guide will dissect the allosteric mechanism by which this compound enhances FAK activity, summarize the quantitative data from key experiments, detail the experimental protocols used for its characterization, and provide visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Allosteric Activation
This compound, also known as Zn27, directly activates both the full-length 125 kDa FAK and its 35 kDa kinase domain.[1][2][4] The primary mechanism of action is through an allosteric interaction with the FAK kinase domain. This interaction leads to an increase in the maximal velocity (Vmax) of the kinase for ATP, effectively accelerating the enzymatic activity of FAK.[1][2][3][5] This allosteric activation mechanism distinguishes this compound from typical kinase inhibitors that compete for the ATP-binding site.[8]
Studies have shown that this compound-stimulated FAK-Tyr-397 phosphorylation persists even in the presence of PTP-PEST, a key phosphatase that deactivates FAK.[1][2] Furthermore, this compound does not affect the interaction between PTP1B and FAK or the activity of SHP2, other phosphatases involved in FAK regulation.[1][2] Interestingly, while the ATP-competitive FAK inhibitor PF573228 can reduce basal and this compound-stimulated FAK phosphorylation, increasing concentrations of this compound can overcome this inhibition, suggesting a potentially competitive interaction at a site distinct from the ATP-binding pocket.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro and cellular assays characterizing the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Effective Concentration for FAK Activation | 10–1000 nM | Caco-2 cells | [3] |
| PTP-PEST Inhibitor Concentration | 50 µM | Caco-2 cells | [1] |
| IC50 of PTP-PEST Inhibitor (PTP LYP) | 1.5 µM | Not Applicable | [1] |
Experimental Protocols
In Vitro FAK Kinase Assay
This assay is crucial for determining the direct effect of this compound on FAK's enzymatic activity.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal proportional to the kinase activity.[9][10]
Materials:
-
Purified recombinant FAK enzyme (full-length or kinase domain)[9][11]
-
FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[10]
-
This compound (test compound)
-
ADP-Glo™ Reagent or similar[9]
-
Kinase Detection Reagent[9]
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the inhibitor solution or vehicle control.
-
Add the FAK enzyme solution.
-
Add a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[9][10]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The Vmax and Km values can be determined by plotting the reaction velocity against the substrate concentration in the presence and absence of this compound.
Cellular FAK Autophosphorylation Assay
This assay assesses the ability of this compound to induce FAK autophosphorylation at Tyr397 in a cellular context.
Principle: Cells are treated with this compound, and the level of phosphorylated FAK at Tyr397 (pFAK-Y397) is measured, typically by Western blotting, and compared to the total FAK level.[9]
Materials:
-
Caco-2 human intestinal epithelial cells[1]
-
Dulbecco's modified Eagle's medium (DMEM)[1]
-
This compound
-
FAK inhibitor PF573228 (as a control)[1]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[6]
-
Primary antibodies: anti-pFAK-Y397 and anti-total FAK[1]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Culture Caco-2 cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time. In some experiments, cells can be co-treated with PF573228.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of pFAK-Y397 to total FAK.
Visualizations
This compound Mechanism of Action on FAK
Caption: Allosteric activation of FAK by this compound.
FAK Signaling Pathway Activated by this compound
References
- 1. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 5. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain. | Sigma-Aldrich [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
The Role of ZINC40099027 in Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC40099027, a novel small molecule, has been identified as a potent and selective activator of Focal Adhesion Kinase (FAK). This technical guide delineates the function of this compound in promoting cell migration, with a particular focus on its application in gastrointestinal mucosal healing. We will explore its mechanism of action, the downstream signaling pathways it modulates, and present key quantitative data from in vitro and in vivo studies. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its biological activities.
Introduction
Cell migration is a fundamental biological process essential for tissue development, wound healing, and immune responses. A key regulator of this process is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrating signals from integrins and growth factor receptors to control cell motility. Dysregulation of FAK activity has been implicated in various pathologies, including cancer metastasis and impaired wound healing.
This compound (also referred to as Zn27) has emerged as a specific activator of FAK.[1][2] Its ability to enhance FAK activity presents a promising therapeutic strategy for conditions characterized by deficient cell migration, such as gastrointestinal ulcers.[3][4][5] This document provides a comprehensive overview of the current understanding of this compound's function in cell migration.
Mechanism of Action of this compound
This compound functions as a direct, allosteric activator of FAK.[3][6][7][8] Unlike ATP-competitive inhibitors, this compound binds to the FAK kinase domain and enhances its enzymatic activity, leading to an increase in its maximal velocity (Vmax).[3][7][8] This activation is highly specific, as this compound does not significantly affect the activity of the closely related kinase Pyk2 or the non-receptor tyrosine kinase Src.[1][2][7]
The primary molecular event following this compound treatment is the autophosphorylation of FAK at tyrosine residue 397 (FAK-Tyr-397).[6][7][9] This phosphorylation event is a critical step in the initiation of downstream signaling cascades that ultimately drive cell migration. Notably, this compound's mechanism does not involve the modulation of key phosphatases that inactivate FAK, such as PTP-PEST, PTP1B, or SHP2.[3][6][8][9]
The this compound-FAK Signaling Pathway in Cell Migration
Recent studies have elucidated a novel signaling pathway through which this compound promotes cell migration. This pathway involves the cytosolic activation of FAK, which is distinct from the classical model of FAK activation within focal adhesions.[10]
The proposed signaling cascade is as follows:
-
Cytosolic FAK Activation: this compound stimulates the autophosphorylation of FAK at Tyr-397 in the cytosol.[10]
-
Translocation to the Membrane: The activated, phosphorylated FAK then translocates to the cell membrane.[10]
-
Downstream Signaling: At the membrane, FAK phosphorylates its downstream substrate, paxillin, at tyrosine 118. This leads to the activation of the ERK1/2 signaling pathway.[10]
-
Focal Adhesion Turnover: The activation of this FAK/paxillin/ERK1/2 axis promotes the turnover of focal adhesions, which is a critical process for cell movement.[10] this compound has been shown to increase the number of focal adhesions while reducing their size, consistent with increased turnover.[10]
This cascade of events ultimately leads to enhanced intestinal epithelial cell migration and wound closure.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Effect | Reference |
| Caco-2 | 10 nM | 12.9% increase in FAK-Tyr-397 phosphorylation at 1 hour | [2] |
| Caco-2 | 10 nM | 20% acceleration of wound closure | [6] |
| Caco-2 | 10-1000 nM | Dose-dependent increase in FAK-Tyr-397 phosphorylation | [1][2] |
| RGM1 | 10 nM | 13.4% increase in FAK-Tyr-397 phosphorylation | [5] |
| AGS | 10 nM | 18.2% increase in FAK-Tyr-397 phosphorylation | [5] |
| NCI-N87 | 10 nM | 23.2% increase in FAK-Tyr-397 phosphorylation | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Murine ischemic ulcer model | 900 µg/kg (intraperitoneal injection every 6 hours) | Promotes intestinal mucosal healing and reduces ulcer area | [1] |
| Murine indomethacin-induced small intestine injury model | 900 µg/kg (intraperitoneal injection every 6 hours) | Promotes ulcer healing and reduces total ulcer area | [1] |
| Murine aspirin-associated gastric injury model | 900 µg/kg (every 6 hours) | Reduced gastric injury, improved gastric architecture | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Western Blot Analysis of FAK Phosphorylation
-
Objective: To quantify the level of FAK phosphorylation at Tyr-397 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Human Caco-2 intestinal epithelial cells are cultured in Dulbecco's modified Eagle's medium (DMEM).
-
Cells are treated with this compound at various concentrations (e.g., 10 nM - 1000 nM) or vehicle control (e.g., 0.05% DMSO) for a specified duration (e.g., 1 hour).
-
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated FAK (Tyr-397) and total FAK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software. The ratio of phosphorylated FAK to total FAK is calculated to determine the change in FAK activation.
-
In Vitro Wound Healing (Scratch) Assay
-
Objective: To assess the effect of this compound on cell migration and wound closure.
-
Cell Seeding and Monolayer Formation:
-
Caco-2 cells are seeded in a multi-well plate and grown to confluence.
-
-
Wound Creation:
-
A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.
-
-
Treatment:
-
The cells are washed to remove debris, and fresh media containing this compound or vehicle control is added. To distinguish between migration and proliferation, proliferation inhibitors like hydroxyurea may be included.[4]
-
-
Image Acquisition and Analysis:
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours) using a microscope.
-
The area of the wound is measured using image analysis software.
-
The percentage of wound closure is calculated to determine the rate of cell migration.
-
In Vitro FAK Kinase Assay
-
Objective: To determine the direct effect of this compound on the enzymatic activity of purified FAK.
-
Assay Principle:
-
A luminescent ADP detection assay (e.g., ADP-Glo™ Kinase Assay) is used to measure the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.
-
-
Reaction Setup:
-
The reaction is performed with purified full-length FAK or its kinase domain.
-
The reaction mixture includes a suitable substrate, ATP, and varying concentrations of this compound.
-
-
Assay Procedure:
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
The luminescence is measured using a plate reader. The signal is proportional to the FAK activity. Dose-response curves can be generated to determine the potency of this compound as a FAK activator.
-
Visualizations
Signaling Pathway of this compound in Cell Migration
Caption: this compound signaling pathway in cell migration.
Experimental Workflow for In Vitro Wound Healing Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 10. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
ZINC40099027: A Selective Allosteric Activator of Focal Adhesion Kinase for Promoting Mucosal Healing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZINC40099027 is a novel, small-molecule, selective activator of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase involved in cell migration, proliferation, and survival. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, experimental validation, and potential as a therapeutic agent for promoting gastrointestinal mucosal healing. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable further research. Signaling pathways and experimental workflows are visually represented to facilitate understanding.
Introduction
Gastrointestinal mucosal injury, caused by factors such as nonsteroidal anti-inflammatory drugs (NSAIDs), inflammatory bowel disease, and peptic ulcers, represents a significant clinical challenge.[1] While many therapies aim to mitigate injury-causing factors, there is a lack of agents that directly stimulate mucosal wound healing.[1] Focal Adhesion Kinase (FAK) has emerged as a promising therapeutic target due to its crucial role in inducing epithelial sheet migration, a key process in wound closure.[1][2]
This compound, identified through virtual screening, is a drug-like small molecule that has been demonstrated to be a potent and selective activator of FAK.[2][3] It promotes FAK phosphorylation, leading to enhanced intestinal epithelial wound closure in vitro and accelerated ulcer healing in murine models.[1][4][5] This guide synthesizes the current knowledge on this compound, providing a technical resource for its scientific evaluation and potential therapeutic development.
Mechanism of Action
This compound functions as a direct, allosteric activator of FAK.[5][6] It enhances the enzymatic activity of the FAK kinase domain, leading to increased autophosphorylation at Tyrosine 397 (Tyr-397), a hallmark of FAK activation.[5][7]
Key characteristics of its mechanism include:
-
Direct Activation: In vitro kinase assays with purified FAK have shown that this compound directly activates both the full-length 125 kDa FAK and its isolated 35 kDa kinase domain.[5][7] This demonstrates that its action is not dependent on other cellular components.
-
Allosteric Interaction: this compound increases the maximal velocity (Vmax) of FAK for ATP, a characteristic of allosteric activation.[2][5][7] This suggests it binds to a site on the FAK kinase domain distinct from the ATP-binding pocket.
-
Selectivity: this compound selectively activates FAK without stimulating the phosphorylation of closely related kinases such as Pyk2 (a FAK paralog) or Src, another key kinase in the focal adhesion complex.[1][4][8] This selectivity is crucial for minimizing off-target effects.
-
Independence from Phosphatase Inhibition: The activation of FAK by this compound is not due to the inhibition of FAK-inactivating phosphatases like PTP-PEST, PTP1B, or SHP2.[5][7]
Signaling Pathway
The activation of FAK by this compound initiates a downstream signaling cascade that promotes cell migration. A key finding is that this process can be initiated in the cytosol, independent of classical focal adhesion-mediated activation.[9]
Caption: this compound-induced FAK signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy in Caco-2 Cells
| Parameter | Concentration | Result | Reference |
| FAK-Tyr-397 Phosphorylation | 10 nM | 12.9% increase at 1 hr | [8] |
| 19.1% increase at 6 hr | [8] | ||
| 31.1% increase at 24 hr | [8] | ||
| 10-1000 nM | Dose-dependent increase (Emax: 36.0%) | [8][10] | |
| Monolayer Wound Closure | 10 nM | 20% acceleration | [6] |
| 100 µM | 63% acceleration | [6] |
Table 2: In Vivo Efficacy in Murine Models
| Model | Dosage | Outcome | Reference |
| Acetic Acid-Induced Ischemic Ulcer | 900 µg/kg (IP, q6h, 3 days) | Reduced ulcer area | [4] |
| Increased pFAK at ulcer edge | [4] | ||
| No effect on Ki-67 positive cells | [4] | ||
| Indomethacin-Induced Small Intestine Injury | 900 µg/kg (IP, q6h, 3 days) | Reduced total ulcer area | [4] |
| No significant effect on kidney/liver morphology | [4][8] | ||
| Aspirin-Associated Gastric Injury | 900 µg/kg (IP) | Promoted mucosal healing | [3] |
| No change in gastric pH | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and In Vitro Wound Healing Assay
This protocol is adapted from studies using human Caco-2 intestinal epithelial cells.[7][10]
Objective: To assess the effect of this compound on epithelial sheet migration.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound
-
DMSO (vehicle control)
-
Multi-well culture plates
-
Pipette tips for creating wounds
Procedure:
-
Cell Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS until confluent monolayers are formed in multi-well plates.
-
Wound Creation: Create a circular defect or a linear scratch in the center of the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh media containing this compound at desired concentrations (e.g., 10 nM - 100 µM) or DMSO as a vehicle control.
-
Incubation & Imaging: Incubate the plates and capture images of the wound area at specified time points (e.g., 0, 6, 24 hours).
-
Data Analysis: Measure the wound area at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
Caption: Workflow for the in vitro wound healing assay.
Western Blotting for FAK Phosphorylation
Objective: To quantify the activation of FAK by measuring Tyr-397 phosphorylation.
Materials:
-
Treated Caco-2 cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-pFAK (Tyr-397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Treat Caco-2 cells with this compound or DMSO for the desired time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pFAK (Tyr-397).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK to normalize the pFAK signal.
-
Densitometry: Quantify the band intensities to determine the relative increase in FAK phosphorylation.
In Vitro Kinase Assay
Objective: To determine if this compound directly activates purified FAK.[5][7]
Materials:
-
Purified recombinant full-length FAK or FAK kinase domain
-
This compound
-
ATP
-
Kinase assay buffer
-
FAK substrate (e.g., a synthetic peptide)
-
Method for detecting phosphorylation (e.g., ADP-Glo Kinase Assay)
Procedure:
-
Reaction Setup: In a multi-well plate, combine the purified FAK enzyme, kinase buffer, and varying concentrations of this compound.
-
Initiate Reaction: Add ATP and the FAK substrate to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the dose-response relationship. Kinetic parameters like Vmax and Km can be determined by varying substrate concentrations.
In Vivo Studies and Preclinical Potential
In vivo studies in mice have demonstrated the therapeutic potential of this compound.[4] In models of both ischemic and NSAID-induced intestinal injury, intraperitoneal administration of this compound significantly accelerated mucosal healing and reduced ulcer size.[4][8][10] Importantly, this healing effect was associated with increased FAK phosphorylation at the ulcer edge and was achieved without promoting cell proliferation (as measured by Ki-67 staining) or causing observable toxicity to the liver or kidneys.[3][4][10]
Furthermore, in a model of ongoing aspirin-induced gastric injury, this compound promoted healing without altering gastric pH, a distinct advantage over proton pump inhibitors.[3] These findings underscore the potential of this compound as a novel, pro-healing therapeutic agent for various forms of gastrointestinal mucosal damage.
Conclusion
This compound is a well-characterized, selective, and direct allosteric activator of Focal Adhesion Kinase. It has demonstrated significant pro-healing effects in both in vitro and in vivo models of gastrointestinal injury. Its specific mechanism of action, activating a key pathway in cell migration without affecting related kinases, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and related FAK activators.
References
- 1. Discovery of Novel Small-Molecule FAK Activators Promoting Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 8. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 9. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Emergence of ZN27: A Novel Activator of Focal Adhesion Kinase
A comprehensive analysis of the discovery, characterization, and experimental framework for ZN27 (ZINC40099027), a potent small-molecule activator of Focal Adhesion Kinase (FAK). This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the initial findings, experimental methodologies, and signaling context of this promising compound.
Introduction
ZN27, also known as this compound, has been identified as a specific and direct activator of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase involved in cellular adhesion, migration, and signaling.[1][2] Initial studies have demonstrated its potential in promoting epithelial wound healing, suggesting its therapeutic utility in conditions characterized by mucosal injury.[3][4] This guide provides an in-depth overview of the foundational data and experimental protocols associated with the initial characterization of ZN27.
Discovery and Initial Characterization
ZN27 was identified through virtual screening as a small drug-like molecule with the potential to activate FAK.[4][5] Subsequent in vitro and in vivo studies have confirmed its activity, demonstrating that it directly interacts with the FAK kinase domain to enhance its enzymatic activity.[1] Notably, ZN27 exhibits selectivity for FAK, as it does not activate the closely related kinase Pyk2 or the non-receptor tyrosine kinase Src at effective concentrations.[4][6]
The mechanism of action of ZN27 is proposed to be allosteric. It increases the maximal activity (Vmax) of FAK for ATP, thereby potentiating its signaling output.[1] This activation of FAK by ZN27 has been shown to promote the migration of intestinal epithelial cells, a key process in the repair of the mucosal barrier, without stimulating cell proliferation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of ZN27.
Table 1: In Vitro Efficacy of ZN27 on FAK Phosphorylation
| Cell Line | ZN27 Concentration | Duration of Treatment | Fold Increase in pFAK-Y-397 / Total FAK | Reference |
| Caco-2 (human intestinal epithelial) | 10 nM | 1 hour | ~1.18-fold | [1] |
| Caco-2 (human intestinal epithelial) | 1000 nM | Not Specified | ~1.36-fold | [1] |
| RGM1 (rat gastric epithelial) | 10 nM | 1 hour | ~2.5-fold (p < 0.01) | [7] |
| AGS (human gastric epithelial) | 10 nM | 1 hour | ~2.0-fold (p < 0.01) | [7] |
| NCI-N87 (human gastric epithelial) | 10 nM | 1 hour | ~2.5-fold (p < 0.01) | [7] |
Table 2: Effect of ZN27 on Caco-2 Monolayer Wound Closure
| ZN27 Concentration | Duration | Percentage Increase in Wound Closure | Reference |
| 10 nM | 24 hours | ~20% | [1] |
| 100 µM | 24 hours | ~63% | [1] |
Table 3: In Vivo Administration of ZN27
| Animal Model | ZN27 Dosage | Route of Administration | Frequency | Indication | Reference |
| Murine Ischemic Ulcer Model | 900 µg/kg | Intraperitoneal | Every 6 hours | Intestinal Mucosal Healing | [3] |
| Indomethacin-Induced Small Intestine Injury (Mice) | 900 µg/kg | Intraperitoneal | Every 6 hours | Intestinal Mucosal Healing | [6] |
| Aspirin-Associated Gastric Injury (Mice) | 900 µg/kg | Intraperitoneal | Every 6 hours | Gastric Mucosal Repair | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial characterization of ZN27.
Cell Culture and ZN27 Treatment
-
Cell Lines: Human Caco-2 intestinal epithelial cells are a commonly used model. Other gastric epithelial cell lines such as RGM1, AGS, and NCI-N87 can also be utilized.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
ZN27 Preparation: A stock solution of ZN27 is prepared in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts.
-
Treatment: For experiments, cells are typically serum-starved for a period (e.g., 24 hours) before treatment with the desired concentration of ZN27 or vehicle control (DMSO) for the specified duration.
In Vitro Wound Healing (Scratch) Assay
-
Cell Seeding: Caco-2 cells are seeded in multi-well plates and grown to confluence.
-
Wound Creation: A sterile pipette tip (e.g., p200) is used to create a uniform scratch or "wound" in the center of the cell monolayer.
-
Treatment and Imaging: The medium is replaced with fresh medium containing ZN27 or vehicle control. The wound area is imaged at time 0 and at subsequent time points (e.g., 24 hours) using a microscope.
-
Analysis: The wound area is quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated by comparing the wound area at a given time point to the initial wound area.
In Vitro Kinase Assay
-
Reaction Components: The assay is performed in a reaction buffer containing purified full-length FAK or its kinase domain, ATP, and either ZN27 or vehicle control. A typical reaction mixture may contain 300 µM ATP and 100 ng of FAK.[1]
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for the kinase reaction to proceed.[1]
-
Termination and Analysis: The reaction is stopped, and the level of FAK autophosphorylation (at Tyr-397) is assessed by Western blot analysis using a phospho-specific antibody.
Western Blot Analysis
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FAK (Tyr-397) and total FAK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the level of phosphorylated FAK is normalized to the total FAK level.
Conclusion
ZN27 represents a significant discovery in the field of FAK modulation. Its ability to directly and specifically activate FAK, leading to enhanced epithelial cell migration and mucosal wound healing, positions it as a valuable research tool and a potential therapeutic lead. The data and protocols presented in this guide provide a solid foundation for further investigation into the biological activities and therapeutic applications of ZN27 and its analogs. Future studies will likely focus on optimizing its pharmacological properties and exploring its efficacy in a broader range of disease models.
References
- 1. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 3. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
ZINC40099027: A Technical Guide to a Novel Focal Adhesion Kinase Activator
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ZINC40099027 (also known as ZN27), a small molecule activator of Focal Adhesion Kinase (FAK). This compound has emerged as a significant research tool for studying cellular adhesion, migration, and tissue repair, particularly in the context of gastrointestinal mucosal healing.
Core Chemical Properties
This compound is a drug-like small molecule identified from the ZINC database.[1] Its physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1211825-25-0 | [2][3][4][5] |
| IUPAC Name | 2-(4-methoxyphenyl)-N-(2-morpholino-5-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide | [3][6] |
| Synonyms | ZN27, ZINC 40099027 | [3][4][5] |
| Molecular Formula | C₂₃H₂₆F₃N₃O₃ | [3][4] |
| Molecular Weight | 449.5 g/mol | [2][4] |
| SMILES String | O=C(N1C(C2=CC=C(OC)C=C2)CCC1)NC3=CC(C(F)(F)F)=CC=C3N4CCOCC4 | [3][4][7] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [2][3] |
| Purity | ≥98% | [4] |
| Storage | Solid: -20°C for long term (years). In Solvent: -80°C (months) | [3][4][7] |
Biological Activity and Mechanism of Action
This compound is a specific and potent activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for regulating cell adhesion, migration, and proliferation.[2][4][5][7]
Mechanism of Action:
-
Direct FAK Activation: Studies have shown that this compound directly interacts with and activates FAK.[6][8] It stimulates the autophosphorylation of FAK at the Tyr-397 site, a key step in its activation cascade.[6][8] This activation occurs in both the full-length 125 kDa FAK and its isolated 35 kDa kinase domain.[6][8]
-
Allosteric Interaction: The mechanism is proposed to be an allosteric interaction with the FAK kinase domain, which increases the maximal activity (Vmax) of the enzyme.[1][6][8]
-
High Specificity: this compound exhibits high specificity for FAK. It does not activate Pyk2, a close structural paralog of FAK, or Src, another key kinase within the focal adhesion complex.[1][7]
Cellular Effects:
-
Promotes Cell Migration: By activating FAK, this compound enhances epithelial cell migration. This has been demonstrated in wound healing assays using human Caco-2 intestinal epithelial cells and various gastric epithelial cell lines.[4][7][9] The compound stimulates wound closure at concentrations as low as 10 nM.[2][4][10]
-
Stimulates Mucosal Healing: In vivo studies have confirmed its efficacy in promoting the healing of gastrointestinal injuries. This compound accelerates the repair of murine intestinal ulcers induced by ischemia or NSAIDs (indomethacin) and ameliorates ongoing aspirin-induced gastric injury.[3][5][7][9][10]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Caption: this compound allosterically activates FAK, leading to cell migration and wound healing.
Experimental Protocols
This section details the methodologies employed in key experiments involving this compound.
In Vitro FAK Activation and Wound Healing Assay
-
Cell Culture:
-
Wound Healing (Scratch) Assay:
-
Cells are grown to confluence in multi-well plates.[7]
-
A sterile pipette tip is used to create a uniform "wound" or scratch in the monolayer.
-
The cells are then washed to remove debris and incubated with media containing this compound (e.g., 10 nM to 1000 nM) or a vehicle control (e.g., 0.05% DMSO).[2][7][9]
-
To distinguish migration from proliferation, proliferation inhibitors like hydroxyurea can be added.[9]
-
Wound closure is monitored and quantified microscopically at various time points (e.g., 1, 6, 24 hours).[2]
-
-
Western Blot for FAK Phosphorylation:
-
Cells are treated with this compound (e.g., 10 nM for 1 hour).[9]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FAK (p-FAK Tyr-397) and total FAK (as a loading control).[8][9]
-
Densitometry is used to quantify the ratio of p-FAK to total FAK.[9]
-
In Vitro Kinase Assay (Direct FAK Activation)
-
Objective: To determine if this compound activates FAK directly in a cell-free system.[8]
-
Methodology:
-
Purified, full-length human FAK or its kinase domain is incubated in a reaction buffer containing ATP.[6][8]
-
This compound (e.g., 10 nM) or a vehicle control is added to the reaction.[6][8]
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes).[8]
-
The reaction is stopped, and the level of FAK autophosphorylation (Tyr-397) is assessed via Western blot.[6][8]
-
Alternatively, FAK's enzymatic activity (ATP-to-ADP conversion) can be measured using kinase activity assay kits.[6]
-
In Vivo Murine Models of Mucosal Injury
-
Animal Models:
-
Treatment Protocol:
-
Endpoint Analysis:
-
After the treatment period, animals are euthanized.
-
Stomachs and intestines are collected, and the total ulcerated area is measured.[7]
-
Tissue sections are collected for immunohistochemical analysis to assess FAK phosphorylation at the ulcer edge and cell proliferation (e.g., using Ki-67 staining).[7][9]
-
To assess potential toxicity, serum levels of creatinine (kidney function) and alanine aminotransferase (ALT) (liver function) are measured.[7][9] this compound has been reported to not significantly affect kidney and liver morphology or function at therapeutic doses.[2][7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 3. This compound (ZN27) | CAS 1211825-25-0 | FAK activator | Sun-shinechem [sun-shinechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Others 11 | 1211825-25-0 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
ZINC40099027: A Novel Small-Molecule Activator of Focal Adhesion Kinase for Promoting Mucosal Healing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gastrointestinal mucosal injury, a common clinical problem resulting from factors such as nonsteroidal anti-inflammatory drug (NSAID) use, inflammatory bowel disease, and peptic ulcers, presents a significant therapeutic challenge.[1][2] While current treatments primarily focus on ameliorating the injurious factors, there is a distinct lack of therapies that directly stimulate the mucosal healing process.[1][2][3] This guide explores the role and mechanism of ZINC40099027, a novel small-molecule activator of Focal Adhesion Kinase (FAK), in promoting mucosal repair.[1][2] this compound, identified from the ZINC database of commercially available compounds, has emerged as a promising therapeutic agent for accelerating the healing of mucosal wounds.[1][2][4]
This compound is a selective FAK activator that promotes the phosphorylation of FAK without activating its paralogs Pyk2 and Src.[5][6] This targeted activation of FAK has been shown to enhance intestinal epithelial monolayer wound closure and accelerate the healing of ulcers in murine models.[5][6] This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its investigation, and a visualization of its proposed signaling pathway.
Mechanism of Action
This compound functions as a potent and selective allosteric activator of the FAK kinase domain.[1][4] It directly interacts with FAK to increase its maximal activity (Vmax), thereby enhancing FAK autophosphorylation at Tyr-397.[4][7] This activation is crucial for initiating downstream signaling cascades that regulate cell migration, a key process in epithelial restitution and wound healing.[4][8] Studies have indicated that this compound promotes wound closure by stimulating cell migration rather than proliferation.[1] The proposed signaling pathway involves the cytosolic activation of FAK, which then translocates to the cell membrane, leading to the phosphorylation of downstream substrates such as paxillin and ERK1/2, ultimately resulting in focal adhesion turnover and enhanced cell migration.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro and in-vivo studies investigating the effects of this compound on mucosal healing.
Table 1: In-Vitro Efficacy of this compound
| Cell Line | Concentration | Treatment Duration | Key Finding | Reference |
| Caco-2 | 10 nM - 1000 nM | 1 hour | Dose-dependently promoted FAK phosphorylation.[5][6] | [5][6] |
| Caco-2 | 10 nM | 24 hours | Accelerated wound closure of epithelial monolayers.[5] | [5] |
| Rat Gastric (RGM1) | 10 nM | 1 hour | Stimulated FAK activation.[1] | [1] |
| Human Gastric (AGS) | 10 nM | 1 hour | Stimulated FAK activation.[1] | [1] |
| Human Gastric (NCI-N87) | 10 nM | 1 hour | Stimulated FAK activation.[1] | [1] |
Table 2: In-Vivo Efficacy of this compound
| Animal Model | Injury Model | Dosage | Treatment Regimen | Key Finding | Reference |
| C57BL/6J Mice | Acetic Acid-induced Ischemic Ulcer | 900 µg/kg | Intraperitoneal injection every 6 hours for 3 days | Promoted intestinal mucosal healing and reduced ulcer area.[5][6] | [5][6] |
| C57BL/6J Mice | Indomethacin-induced Small Intestine Injury | 900 µg/kg | Intraperitoneal injection every 6 hours for 3 days | Reduced total ulcer area.[5][6] | [5][6] |
| C57BL/6J Mice | Aspirin-associated Gastric Injury | 900 µg/kg | Intraperitoneal injection every 6 hours | Reduced gastric injury, improved mucosal architecture.[1][3] | [1][3] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the role of this compound in mucosal healing.
In-Vitro Wound Healing Assay
-
Cell Culture: Human Caco-2 intestinal epithelial cells are cultured to confluence in Dulbecco's modified Eagle's medium (DMEM).[7]
-
Wounding: A circular wound is created in the confluent cell monolayer.
-
Treatment: The cells are treated with this compound at various concentrations (e.g., 10 nM) or a vehicle control (e.g., 0.1% DMSO).[5][6]
-
Imaging and Analysis: The wound area is imaged at different time points (e.g., 0 and 24 hours). The percentage of wound closure is calculated to assess the rate of cell migration.
Murine Model of Acetic Acid-Induced Ischemic Ulcer
-
Animal Model: C57BL/6J mice are used for this model.[6]
-
Ulcer Induction: A topical application of acetic acid to the serosal surface of the small bowel induces ischemic ulcers.[6]
-
Treatment: One day after ulcer induction, mice are treated with this compound (e.g., 900 µg/kg, intraperitoneally every 6 hours) or a vehicle control.[5][6]
-
Analysis: After a set treatment period (e.g., 3 days), the mice are sacrificed, and the ulcer area is measured.[6] Immunohistochemical staining for phosphorylated FAK (pFAK-Y-397) and Ki-67 is performed on the mucosal tissue at the ulcer edge to assess FAK activation and cell proliferation, respectively.[6]
Western Blot Analysis for FAK Phosphorylation
-
Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated FAK (e.g., FAK-Tyr-397) and total FAK.[6]
-
Detection and Quantification: A secondary antibody conjugated to a detection enzyme is used, and the protein bands are visualized. The ratio of phosphorylated FAK to total FAK is quantified to determine the level of FAK activation.[6]
Visualizations
Signaling Pathway of this compound in Mucosal Healing
Caption: Proposed signaling pathway of this compound-induced mucosal healing.
Experimental Workflow for In-Vivo Murine Ulcer Model
References
- 1. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase [mdpi.com]
- 2. Discovery of Novel Small-Molecule FAK Activators Promoting Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
ZINC40099027: A Technical Guide to its Allosteric Activation of Focal Adhesion Kinase Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the small molecule ZINC40099027 and its characterized effect on Focal Adhesion Kinase (FAK) phosphorylation. It consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to serve as a comprehensive resource for research and development.
Executive Summary
This compound is a novel, drug-like small molecule identified as a potent and selective activator of Focal Adhesion Kinase (FAK).[1][2] Unlike ATP-competitive inhibitors, this compound functions through a distinct mechanism, directly binding to the FAK kinase domain to enhance its enzymatic activity allosterically.[2][3][4] This activation leads to increased autophosphorylation of FAK at Tyrosine-397 (Tyr-397), a critical step in initiating downstream signaling cascades that regulate cell migration, adhesion, and mucosal healing.[3][5] Studies have demonstrated its efficacy in various cell lines and in murine models of gastrointestinal injury, highlighting its potential as a therapeutic agent for promoting tissue repair.[1][5][6]
Mechanism of Action: Allosteric Activation
This compound's primary mechanism is the direct activation of FAK. In vitro kinase assays have confirmed that this compound directly activates both the full-length 125 kDa FAK and its isolated 35 kDa kinase domain.[3][4] The interaction is characterized as allosteric, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket.[2][4] This binding event increases the maximal velocity (Vmax) of FAK's kinase activity.[3][4][7]
This activation mechanism is independent of the key phosphatases that normally inactivate FAK, such as PTP-PEST, PTP1B, and SHP2.[3][4] Experiments have shown that this compound stimulates FAK-Tyr-397 phosphorylation even when PTP-PEST is inhibited.[2][3] Furthermore, this compound demonstrates high selectivity; it promotes FAK phosphorylation without activating its close paralog Pyk2 or the key non-receptor kinase Src, which often acts in concert with FAK.[1][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 4. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Signaling Pathway of ZINC40099027: A Selective Focal Adhesion Kinase Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZINC40099027 (also referred to as ZN27) is a novel small molecule that has been identified as a selective activator of Focal Adhesion Kinase (FAK).[1][2][3] This compound has demonstrated significant potential in promoting intestinal epithelial wound closure and healing of mucosal injuries in preclinical models.[1][2][4] Its mechanism of action involves the direct activation of FAK, a non-receptor tyrosine kinase crucial for cell migration, proliferation, and adhesion.[5][6][7] This technical guide provides a comprehensive overview of the known signaling pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction to this compound
This compound is a drug-like small molecule identified through virtual screening for compounds that could mimic FAK.[8] It selectively promotes the phosphorylation of FAK at its autophosphorylation site, Tyrosine-397 (Tyr-397), without significantly activating its paralog Pyk2 or the non-receptor tyrosine kinase Src.[1][6] This specificity makes this compound a valuable tool for studying FAK-mediated signaling and a promising therapeutic candidate for conditions characterized by impaired mucosal healing, such as those induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[2][4]
The Core Signaling Pathway
The primary mechanism of action of this compound is the direct allosteric activation of the FAK kinase domain.[5][9][10] This interaction increases the maximal velocity (Vmax) of FAK for ATP, leading to enhanced autophosphorylation at Tyr-397.[5][8][10] The subsequent signaling cascade is detailed below.
Cytosolic Activation and Translocation
Unlike classical models where FAK is activated at focal adhesions, this compound stimulates the autophosphorylation of FAK in the cytosol.[2][3] This phosphorylated FAK then translocates to the cell membrane and focal adhesions.[3]
Downstream Signaling Events
Once activated, FAK initiates a signaling cascade that promotes cell migration and wound healing. The key downstream events are:
-
Paxillin Phosphorylation: Activated FAK phosphorylates paxillin at Tyrosine-118 (Tyr-118).[2] This phosphorylation is a critical step in the regulation of focal adhesion dynamics.
-
ERK1/2 Activation: The FAK-paxillin signaling axis leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2][11]
-
Focal Adhesion Turnover: this compound has been shown to increase the number of focal adhesions while reducing their size, which is consistent with increased focal adhesion turnover and enhanced cell migration.[2]
-
Decreased FAK-Grb2 Association: this compound decreases the association between FAK and Growth factor receptor-bound protein 2 (Grb2).[2]
The signaling pathway is visualized in the following diagram:
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Duration | Effect | Fold Change/Percentage | Reference |
| Caco-2 | 10-1000 nM | 1 hour | Increased FAK-Tyr-397 phosphorylation | ~18% at 10 nM, ~36% at 1000 nM | [1][5] |
| Caco-2 | 10 nM | 24 hours | Accelerated wound closure | ~20% increase | [1][5] |
| Caco-2 | 100 µM | 24 hours | Accelerated wound closure | ~63% increase | [5] |
| RGM1 (rat gastric) | 10 nM | 1 hour | Increased FAK-Y-397 phosphorylation | Significant increase (p < 0.01) | [4][12] |
| AGS (human gastric) | 10 nM | 1 hour | Increased FAK-Y-397 phosphorylation | Significant increase (p < 0.01) | [4][12] |
| NCI-N87 (human gastric) | 10 nM | 1 hour | Increased FAK-Y-397 phosphorylation | Significant increase (p < 0.01) | [4][12] |
| HUVECs | 1000 nM | - | Activated FAK and ERK1/2 | Elevated phosphorylation levels | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Injury Model | Dosage | Treatment Duration | Key Findings | Reference |
| Mice | Acetic acid-induced ischemic ulcer | 900 µg/kg (IP) every 6 hours | 3 days | Promoted intestinal mucosal healing, reduced ulcer area, increased p-FAK at ulcer edge. | [1] |
| Mice | Indomethacin-induced small intestine injury | 900 µg/kg (IP) every 6 hours | 3 days | Reduced total ulcer area compared to control. | [1] |
| Mice | Aspirin-associated gastric injury | 900 µg/kg every 6 hours | 4 days | Reduced gastric injury, improved gastric architecture, thicker mucosa. | [4] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the signaling pathway of this compound.
Cell Culture and Treatment
-
Cell Lines: Caco-2 (human intestinal epithelial), RGM1 (rat gastric epithelial), AGS and NCI-N87 (human gastric epithelial), and HUVECs (human umbilical vein endothelial cells) are commonly used.[1][4][11]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[5]
-
This compound Treatment: this compound is dissolved in DMSO and applied to cell cultures at concentrations ranging from 10 nM to 1000 nM for specified durations.[1][4]
Western Blot Analysis
This technique is used to quantify the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treated cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., p-FAK-Y397, total FAK, p-paxillin, p-ERK1/2) followed by incubation with a secondary antibody conjugated to a detectable enzyme.[5]
-
Detection: The signal is detected using chemiluminescence or other appropriate methods.
Monolayer Wound Healing Assay
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Cells are grown to confluence in multi-well plates.
-
Wound Creation: A sterile pipette tip or a specialized tool is used to create a "scratch" or a circular defect in the cell monolayer.
-
Treatment: The cells are treated with this compound or a vehicle control. Proliferation can be inhibited using agents like hydroxyurea to specifically measure migration.[4]
-
Imaging: The wound area is imaged at the beginning and at various time points during the experiment.
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time.
A typical workflow for in vitro analysis is depicted below:
In Vivo Animal Studies
-
Animal Models: Murine models of intestinal and gastric injury are used, induced by agents like acetic acid, indomethacin, or aspirin.[1][4]
-
Drug Administration: this compound is typically administered via intraperitoneal injection.[1]
-
Outcome Measures: Efficacy is assessed by measuring the ulcer area, histological analysis of the tissue, and immunohistochemical staining for markers like p-FAK and Ki-67 (a proliferation marker).[1][4][8]
Conclusion
This compound is a selective FAK activator with a well-defined signaling pathway that promotes cell migration and mucosal wound healing. Its ability to directly activate FAK in the cytosol and trigger a downstream cascade involving paxillin and ERK1/2 highlights a novel mechanism for stimulating tissue repair. The quantitative data from both in vitro and in vivo studies provide strong evidence for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for further investigation into the biological activities of this compound and the development of related compounds for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Small-Molecule FAK Activators Promoting Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Enhanced Bone Regeneration through Regulation of Mechanoresponsive FAK-ERK1/2 Signaling by this compound during Distraction Osteogenesis [medsci.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ZINC40099027 in In Vitro Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZINC40099027, a selective Focal Adhesion Kinase (FAK) activator, in in vitro wound healing assays. This document outlines the underlying signaling pathway, detailed experimental protocols, and expected quantitative outcomes.
Introduction
This compound is a small molecule that has been identified as a specific activator of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell migration, a fundamental process in wound healing.[3] By activating FAK, this compound promotes the migration of various cell types, leading to accelerated wound closure in in vitro models.[1][4] This makes it a valuable tool for research in tissue regeneration, fibrosis, and cancer biology.
Mechanism of Action: The FAK Signaling Pathway
This compound stimulates cell migration by initiating a cascade of intracellular signaling events. The proposed mechanism involves the cytosolic activation of FAK, which then translocates to focal adhesions. This activation leads to the downstream phosphorylation of paxillin and Extracellular signal-Regulated Kinase (ERK1/2), key proteins involved in the regulation of cell adhesion and motility. Notably, this compound's activation of FAK is selective and does not appear to activate its paralog Pyk2 or the related kinase Src.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on FAK phosphorylation and in vitro wound closure across various cell lines.
Table 1: Dose-Dependent Effect of this compound on FAK Phosphorylation in Caco-2 Cells [4][5]
| This compound Concentration | Mean Increase in FAK-Tyr-397 Phosphorylation (%) |
| 10 nM | Not specified, but statistically significant |
| 100 nM | Not specified, but statistically significant |
| 1000 nM | 36.0 ± 9.7 |
Table 2: Effect of this compound on In Vitro Wound Closure [4][6]
| Cell Line | This compound Concentration | Mean Increase in Wound Closure (%) |
| Caco-2 | 10 nM | Not specified in exact percentage, but accelerated |
| Caco-2 | 100 µM | 63.1 ± 9.3 |
| RGM1 | 10 nM | 21.9 ± 10.3 |
| AGS | 10 nM | 17.6 ± 6.8 |
| NCI-N87 | 10 nM | 42.0 ± 14.4 |
Experimental Protocols
This section provides a detailed protocol for a standard in vitro wound healing assay (also known as the scratch assay) to evaluate the effect of this compound on cell migration.
Materials
-
Cell line of interest (e.g., Caco-2, RGM1, AGS, NCI-N87)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
p200 or p1000 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Seed the cells of interest into a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Incubate the cells in complete culture medium at 37°C and 5% CO2.
-
-
Creating the Wound:
-
Once the cells have reached 90-100% confluency, aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of the cell monolayer. A cross-shaped scratch can also be made.
-
-
Washing:
-
Gently wash the cells twice with sterile PBS to remove any detached cells and debris.
-
-
Treatment:
-
Replace the PBS with serum-free medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated wells.
-
To distinguish between cell migration and proliferation, a proliferation inhibitor like hydroxyurea (5 mM) can be added to the media.[6]
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This will serve as the 0-hour time point.
-
Mark the location of the images to ensure the same field is captured at later time points.
-
Return the plate to the incubator.
-
-
Incubation and Final Imaging:
-
Incubate the plate for a predetermined period (e.g., 24 hours). The optimal time will depend on the cell type and their migration rate.
-
After the incubation period, capture images of the same marked fields as the 0-hour time point.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at both the 0-hour and final time points.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Final Wound Area) / Initial Wound Area ] x 100
-
Conclusion
This compound serves as a potent and selective activator of FAK, promoting cell migration and accelerating in vitro wound healing. The provided protocols and data offer a solid foundation for researchers to investigate the effects of this compound in various cellular contexts and its potential therapeutic applications. Careful optimization of cell density, this compound concentration, and incubation time is recommended for achieving robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 3. Discovery of Novel Small-Molecule FAK Activators Promoting Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZINC40099027 in Caco-2 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ZINC40099027, a selective Focal Adhesion Kinase (FAK) activator, in Caco-2 cell line experiments. The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for the intestinal epithelial barrier.[1][2] this compound has been shown to promote FAK phosphorylation and accelerate the wound closure of Caco-2 epithelial monolayers, suggesting its potential in research related to gastrointestinal mucosal injury and repair.[3][4]
Overview of this compound and its Mechanism of Action in Caco-2 Cells
This compound is a small molecule that selectively activates FAK, a non-receptor tyrosine kinase crucial for cell adhesion, migration, and proliferation.[3][5] In Caco-2 cells, this compound stimulates the autophosphorylation of FAK at Tyr-397 in the cytosol.[6] This activated FAK then translocates to the cell membrane, where it phosphorylates downstream substrates, including paxillin and ERK1/2.[6] This signaling cascade ultimately leads to focal adhesion turnover and promotes intestinal epithelial cell migration, which is essential for wound healing.[6] Notably, this compound's effect on wound closure is primarily due to enhanced cell migration rather than increased cell proliferation.[4]
Signaling Pathway of this compound in Caco-2 Cells
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in Caco-2 cell line experiments.
Table 1: Effective Concentrations of this compound in Caco-2 Cells
| Parameter | Concentration | Observed Effect | Reference |
| FAK Phosphorylation | 10 nM - 1000 nM | Dose-dependent increase in FAK-Tyr-397 phosphorylation. | [3][5] |
| Wound Closure | 10 nM | ~21% increase in wound closure after 24 hours. | [4] |
| Wound Closure | 100 µM | ~63% increase in wound closure after 24 hours. | [4] |
| Cell Proliferation | 1 nM - 100 µM | No significant effect on cell number after 24 hours. | [4] |
Table 2: Caco-2 Cell Culture and Permeability Assay Parameters
| Parameter | Value | Reference |
| Seeding Density for Permeability | 2 x 10^4 cells/cm^2 | [7] |
| Culture Time for Monolayer Formation | ~21 days | [8] |
| TEER for Monolayer Integrity | ≥ 200 Ω x cm^2 | [9] |
| Lucifer Yellow Leakage for Integrity | < 1% | [8] |
Experimental Protocols
Caco-2 Cell Culture
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acid Solution
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% Non-Essential Amino Acid Solution, and 1% Penicillin-Streptomycin.[7]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculture the cells when they reach 70-80% confluency.[10]
-
For experiments, seed cells at the desired density in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or Transwell® inserts).
Cell Viability Assay (MTT Assay)
This assay determines the potential cytotoxicity of this compound.
Materials:
-
Caco-2 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent Reagent (e.g., SDS in HCl)
-
Plate reader
Protocol:
-
Seed Caco-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 100 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This assay determines if this compound induces apoptosis.
Materials:
-
Caco-2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed Caco-2 cells in 6-well plates and treat with this compound and a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Western Blotting for FAK, Paxillin, and ERK1/2 Phosphorylation
This protocol allows for the analysis of protein expression and phosphorylation levels.[10][12]
Materials:
-
Caco-2 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pFAK Tyr397, anti-FAK, anti-pPaxillin, anti-Paxillin, anti-pERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed Caco-2 cells and treat with this compound for the desired time (e.g., 1 hour for FAK phosphorylation).[3]
-
Lyse the cells with ice-cold lysis buffer.[13]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
RT-qPCR for Gene Expression Analysis
This technique is used to quantify mRNA levels of genes potentially regulated by the FAK signaling pathway.[16][17]
Materials:
-
Caco-2 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
Protocol:
-
Treat Caco-2 cells with this compound.
-
Extract total RNA from the cells.[18]
-
Synthesize cDNA from the RNA using a reverse transcription kit.[18]
-
Perform qPCR using the cDNA as a template, qPCR master mix, and gene-specific primers.[19]
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
Caco-2 Permeability Assay
This assay evaluates the effect of this compound on the integrity of the Caco-2 cell monolayer, a model for the intestinal barrier.[20][21]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well plate format)
-
This compound
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
TEER meter
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS or other analytical method for quantification
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[8]
-
Measure the Transepithelial Electrical Resistance (TEER) to assess monolayer integrity. A TEER value ≥ 200 Ω x cm^2 is generally considered acceptable.[9]
-
Wash the monolayers with pre-warmed transport buffer.
-
Add this compound to the apical (A) or basolateral (B) compartment.
-
At specified time points, collect samples from the receiver compartment.
-
To assess paracellular permeability, add Lucifer yellow to the apical side and measure its appearance in the basolateral compartment over time.
-
Quantify the concentration of the test compound and Lucifer yellow in the collected samples using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Experimental Workflow Diagrams
General Experimental Workflow
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
- 7. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. benchchem.com [benchchem.com]
- 11. kumc.edu [kumc.edu]
- 12. medium.com [medium.com]
- 13. origene.com [origene.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 17. elearning.unite.it [elearning.unite.it]
- 18. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 19. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. Caco-2 Permeability | Evotec [evotec.com]
Application Notes and Protocols: ZINC40099027 for Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZINC40099027, a small molecule activator of Focal Adhesion Kinase (FAK), in preclinical mouse models of colitis and gastrointestinal injury. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in promoting mucosal healing.
Introduction
This compound is a drug-like small molecule that has been identified as a specific activator of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell migration, proliferation, and survival. In the context of inflammatory bowel disease (IBD) and colitis, enhancing FAK activity is a promising therapeutic strategy to promote the repair of the damaged intestinal epithelial barrier.[2] this compound promotes mucosal wound closure and has shown efficacy in murine models of gastrointestinal injury.[3][4]
Mechanism of Action
This compound directly activates FAK by binding to its kinase domain, leading to its autophosphorylation at tyrosine 397 (Tyr-397).[5][6][7] This phosphorylation event creates a signaling hub, recruiting Src-family kinases and initiating downstream cascades, including the activation of paxillin and ERK1/2, which are critical for focal adhesion turnover and cell motility.[1] This targeted activation of FAK stimulates epithelial cell migration, a key process in the restitution phase of mucosal healing, without significantly affecting cell proliferation.[3][8]
Figure 1: this compound Signaling Pathway in Epithelial Cells.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound in Caco-2 Cells
| Parameter | Concentration | Result | Reference |
| FAK Phosphorylation (Tyr-397) | 10 nM - 1000 nM | Dose-dependent increase | [3][8] |
| PYK2 Phosphorylation (Tyr-402) | 10 nM - 1000 nM | No significant change | [3][8] |
| Src Phosphorylation (Tyr-419) | 10 nM - 1000 nM | No significant change | [3][8] |
| Monolayer Wound Closure (24h) | 10 nM | 20.7 ± 3.9% increase vs. vehicle | [3] |
| Monolayer Wound Closure (24h) | 100 µM | 63.1 ± 9.3% increase vs. vehicle | [3] |
Table 2: In Vivo Dosage and Pharmacokinetics in C57BL/6J Mice
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) | [3][8] |
| Dosage | 900 µg/kg | [3][8] |
| Dosing Frequency | Every 6 hours | [3][8] |
| Treatment Duration | 3 days | [3][8] |
| Peak Serum Concentration (post-injection) | 1 hour | [3][8] |
| Time to Baseline Serum Concentration | 6 hours | [3][8] |
| Serum Concentration at Sacrifice (6h post-last dose) | ~4.04 ± 0.58 nM | [3] |
Table 3: In Vivo Efficacy in Mouse Models of Gastrointestinal Injury
| Model | Treatment Group | Outcome | Reference |
| Ischemic Jejunal Ulcers | This compound (900 µg/kg) | Significantly reduced ulcer area vs. DMSO | [8] |
| Indomethacin-Induced Small Intestine Injury | This compound (900 µg/kg) | Accelerated mucosal wound healing | [3][8] |
| Aspirin-Associated Gastric Injury | This compound (900 µg/kg) | Promoted gastric mucosal repair | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For in vivo administration, dilute the this compound stock solution in sterile 0.9% saline to achieve the final desired concentration for injection.[9]
-
The final injection volume should be standardized across all animals (e.g., 100 µl).[9]
-
Prepare a vehicle control solution with the same final concentration of DMSO in 0.9% saline.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model and this compound Treatment
This protocol describes the induction of acute colitis using DSS and subsequent treatment with this compound to assess its therapeutic effects on mucosal healing.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sodium Sulfate (DSS, MW 36,000-50,000)
-
Prepared this compound and vehicle solutions
-
Standard mouse chow and water
Experimental Workflow:
Figure 2: Experimental Workflow for DSS Colitis and this compound Treatment.
Procedure:
-
Acclimatization (Day 0): Acclimatize mice to laboratory conditions for at least one week prior to the start of the experiment. Record baseline body weight.
-
Colitis Induction (Days 1-5):
-
Prepare a 3.5% (w/v) solution of DSS in drinking water.[10]
-
Provide the DSS solution to the mice as their sole source of drinking water for 5 consecutive days.[10]
-
Monitor mice daily for body weight loss, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
-
Treatment Phase (Days 6-8):
-
Endpoint Analysis (Day 9):
-
On day 9, euthanize the mice.
-
Record final body weight.
-
Excise the colon and measure its length and weight.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess mucosal damage, inflammation, and repair.
-
Colon tissue can also be processed for molecular analysis (e.g., Western blot for p-FAK, immunohistochemistry).
-
Assessment of Colitis Severity
Disease Activity Index (DAI): The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding. A standardized scoring system should be used throughout the experiment.
Histological Scoring: Colon sections should be scored blindly by a pathologist to assess the degree of inflammation, crypt damage, and epithelial ulceration.
Safety and Toxicology
In the reported studies, this compound administered at 900 µg/kg every 6 hours for 3 days did not result in significant differences in body weight, serum creatinine, or Alanine Aminotransferase (ALT) levels between the treatment and vehicle groups, suggesting a good safety profile at this dosage and duration.[3][8] Histological evaluation of the kidney and liver showed no obvious pathology.[3]
Conclusion
This compound represents a promising therapeutic agent for promoting mucosal healing in the context of colitis and other gastrointestinal injuries. Its specific mechanism of activating FAK to enhance epithelial migration provides a targeted approach to barrier repair. The protocols and data presented here offer a solid foundation for further preclinical investigation of this compound and related FAK activators.
References
- 1. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
- 2. wjgnet.com [wjgnet.com]
- 3. Small molecule FAK activator promotes human intestinal epithelial monolayer wound closure and mouse ulcer healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 6. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucosal healing progression after acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZINC40099027 in Gastric Ulcer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZINC40099027 is a small molecule that has been identified as a selective activator of Focal Adhesion Kinase (FAK).[1] Research has demonstrated its potential as a therapeutic agent for promoting the healing of gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3] Unlike many existing treatments that focus on reducing gastric acid, this compound directly stimulates mucosal healing processes.[2][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in the context of gastric ulcer research.
Mechanism of Action
This compound functions by selectively activating FAK through the promotion of its phosphorylation, without affecting its paralogs Pyk2 and Src.[1][5] The activation of FAK is a critical step in initiating epithelial cell migration and restitution, which are essential for the repair of the gastric mucosa.[6] Studies have shown that this compound-induced FAK activation leads to enhanced wound closure in gastric epithelial cells, a process that is independent of cell proliferation.[4][5] This targeted mechanism of action makes this compound a promising candidate for the development of novel gastrointestinal mucosal healing therapies.[2][7]
Signaling Pathway
The proposed signaling pathway for this compound in promoting gastric mucosal repair is centered on the activation of FAK. Upon administration, this compound directly or indirectly leads to the phosphorylation of FAK at tyrosine residue 397 (pFAK-Y-397).[2][8] This autophosphorylation event creates a signaling hub that recruits and activates downstream effector proteins, including paxillin and ERK.[6] The activation of this cascade ultimately promotes the turnover of focal adhesions and enhances epithelial cell migration, leading to the closure of the ulcerated area and restoration of the mucosal barrier.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Effect | Fold/Percent Change | Reference |
| RGM1 (Rat Gastric) | 10 nM | Increased FAK-Tyr 397 phosphorylation | 13.4 ± 12.4% increase | [8] |
| AGS (Human Gastric) | 10 nM | Increased FAK-Tyr 397 phosphorylation | 18.2 ± 17.1% increase | [8] |
| NCI-N87 (Human Gastric) | 10 nM | Increased FAK-Tyr 397 phosphorylation | 23.2 ± 17.9% increase | [8] |
| Caco-2 (Human Intestinal) | 10 nM - 1000 nM | Dose-dependent increase in FAK phosphorylation | Up to 36.0 ± 9.7% increase | [5] |
| Caco-2 (Human Intestinal) | 10 nM | Accelerated wound closure | Markedly higher percentage of wound closure | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Aspirin-Induced Gastric Injury
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Gastric Injury | This compound | 900 µg/kg/6h (intraperitoneal) | Reduced gastric injury vs. vehicle | [2] |
| Gastric Architecture | This compound | 900 µg/kg/6h (intraperitoneal) | Thicker mucosa, less hyperemia, inflammation, and edema | [2] |
| Body Weight | This compound | 900 µg/kg/6h (intraperitoneal) | Less weight loss compared to vehicle controls | [2] |
| FAK Activation | This compound | 900 µg/kg/6h (intraperitoneal) | Increased pFAK-Y-397 immunoreactivity at lesion edge | [2] |
| Gastric pH | This compound | 900 µg/kg/6h (intraperitoneal) | No significant change compared to vehicle | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
In Vitro Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of this compound on the migration of gastric epithelial cells.
Materials:
-
Rat (RGM1) or human (AGS, NCI-N87) gastric epithelial cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Hydroxyurea (to inhibit proliferation)
-
6-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed gastric epithelial cells in 6-well plates and grow to confluence.
-
Once confluent, replace the complete medium with serum-free medium containing hydroxyurea for 24 hours to synchronize the cells and inhibit proliferation.
-
Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add serum-free medium containing either this compound (e.g., 10 nM) or vehicle control (DMSO).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Western Blot for FAK Phosphorylation
This protocol is used to quantify the activation of FAK in response to this compound treatment.
Materials:
-
Gastric epithelial cells
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pFAK (Y397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate gastric epithelial cells and grow to 80-90% confluence.
-
Treat cells with this compound (e.g., 10 nM) or vehicle for a specified time (e.g., 1 hour).
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pFAK (Y397) and total FAK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the pFAK signal to the total FAK signal.
In Vivo Aspirin-Induced Gastric Ulcer Model
This protocol describes the induction of gastric ulcers in mice using aspirin and subsequent treatment with this compound.
Materials:
-
C57BL/6J mice
-
Aspirin
-
This compound
-
Vehicle control (e.g., DMSO in saline)
-
Omeprazole (positive control)
-
Intraperitoneal injection supplies
-
Surgical and dissection tools
-
Formalin for tissue fixation
-
Microscope for histological analysis
Procedure:
-
Induce ongoing gastric injury in C57BL/6J mice by administering aspirin (e.g., 300 mg/kg/day) for five days.
-
One day after the initial injury, begin treatment with:
-
Vehicle control
-
This compound (e.g., 900 µg/kg/6h, intraperitoneally)
-
Omeprazole (e.g., 10 mg/kg/day)
-
-
Continue treatment for the designated period (e.g., four days).
-
Monitor mice daily for body weight and signs of distress.
-
At the end of the treatment period, euthanize the mice and excise the stomachs.
-
Open the stomachs along the greater curvature and rinse with saline.
-
Score the gastric lesions based on their number and severity.
-
Fix the stomach tissue in formalin for histological processing (e.g., H&E staining) and immunohistochemistry for pFAK-Y-397.
-
Analyze the histological sections for mucosal thickness, inflammation, hyperemia, and submucosal edema.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection). For in vivo studies, all animal procedures must be approved by the institutional animal care and use committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
Conclusion
This compound represents a novel approach to the treatment of gastric ulcers by directly promoting mucosal healing through the activation of FAK. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic potential and elucidate its mechanism of action in greater detail. Future studies may focus on optimizing dosing regimens, exploring different delivery methods, and evaluating the efficacy of this compound in other models of gastrointestinal injury.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. "Effects Of Small Molecule FAK Activators On Gastrointestinal Mucosal H" by Sema Oncel [commons.und.edu]
- 7. Discovery of Novel Small-Molecule FAK Activators Promoting Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
ZINC40099027: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC40099027 is a selective activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] By promoting FAK phosphorylation, this compound has been shown to accelerate epithelial wound healing in both in vitro and in vivo models, making it a compound of interest for research related to gastrointestinal mucosal injury and repair.[1][2] This document provides detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with its known mechanism of action and effects on various cell lines.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Stock solutions are typically prepared in 100% dimethyl sulfoxide (DMSO).[3][4] For cell-based assays, this DMSO stock is then further diluted into the desired culture medium to achieve the final working concentration.[3][4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed levels that could induce toxicity or off-target effects, typically recommended to be below 0.1% to 0.05%.[3][5]
If precipitation is observed upon dilution, gentle warming and/or sonication can be used to aid dissolution.[1] For in vivo studies, specific solvent formulations have been described to achieve higher concentrations.[1]
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Observations | Reference |
| 100% DMSO | Stock Solution | Standard solvent for preparing stock solutions. | [3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.56 mM) | Clear solution; requires sonication. For in vivo use. | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.56 mM) | Clear solution; requires sonication. For in vivo use. | [1] |
Biological Activity and Recommended Working Concentrations
This compound selectively activates FAK without activating its paralog Pyk2 or the related kinase Src.[1] This activation occurs through a direct, allosteric interaction with the FAK kinase domain, leading to an increase in its maximal activity (Vmax).[3][6][7] The primary downstream effect observed is the phosphorylation of FAK at Tyr-397.[1][3][6][7]
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured.
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Caco-2 (human colorectal adenocarcinoma) | 10 nM - 1000 nM | 1 hour | Promotes FAK phosphorylation. | [1] |
| Caco-2 | 10 nM | 24 hours | Accelerates wound closure of epithelial monolayers. | [1] |
| RGM1 (rat gastric mucosal) | 10 nM | 1 hour | Stimulates FAK activation. | [2] |
| AGS (human gastric adenocarcinoma) | 10 nM | 1 hour | Stimulates FAK activation. | [2] |
| NCI-N87 (human gastric carcinoma) | 10 nM | 1 hour | Stimulates FAK activation. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound should be confirmed from the supplier's information to accurately calculate the required mass for the desired stock concentration.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A stock solution stored at -20°C is typically stable for at least one month, while storage at -80°C can extend stability to six months.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.1%. For sensitive cell lines, a final DMSO concentration of 0.05% or lower is recommended.[3]
-
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.
-
Prepare a vehicle control using the same final concentration of DMSO as in the experimental conditions.
-
Add the prepared working solutions to the cell cultures and incubate for the desired duration.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced FAK activation.
Experimental Workflow for Cell Treatment
Caption: Workflow for this compound cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. By compound [wahoo.cns.umass.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: ZINC40099027 for In Vivo Intestinal Injury Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: ZINC40099027 is a research compound. All protocols are intended for preclinical research purposes by qualified personnel and are not for human or veterinary use. Appropriate institutional and governmental regulations for animal welfare must be followed.
Introduction
Intestinal mucosal injury, a hallmark of conditions like Inflammatory Bowel Disease (IBD) and NSAID-induced enteropathy, involves complex inflammatory cascades and impaired epithelial repair mechanisms. A key regulator of epithelial cell migration and wound healing is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1][2] this compound has been identified as a selective, small-molecule activator of FAK.[3][4] It allosterically interacts with the FAK kinase domain, promoting its autophosphorylation at Tyrosine-397 (Tyr-397) and subsequently stimulating downstream signaling pathways that enhance epithelial restitution.[1][2][4]
Studies have demonstrated that this compound promotes the closure of intestinal epithelial monolayer wounds in vitro and accelerates mucosal healing in murine models of intestinal injury, such as those induced by acetic acid and indomethacin.[2][3][4][5] Its mechanism involves enhancing FAK activity without significantly affecting its paralogs Pyk2 or Src, suggesting a specific mode of action.[3] These properties make this compound a valuable tool for investigating the role of FAK in intestinal repair and as a potential therapeutic lead for diseases characterized by mucosal injury.
Mechanism of Action: FAK Activation Pathway
This compound's therapeutic potential in intestinal injury stems from its ability to directly activate FAK. The canonical pathway involves the following steps:
-
Binding and Allosteric Activation: this compound binds to the FAK kinase domain, inducing a conformational change.[1][4]
-
Autophosphorylation: This change facilitates the autophosphorylation of FAK at its Tyr-397 residue, a critical step for its activation.[4]
-
Downstream Signaling: Phosphorylated FAK (p-FAK) acts as a scaffold, recruiting and activating other signaling proteins such as Src and activating downstream pathways like the ERK1/2 pathway.
-
Cellular Response: This cascade ultimately promotes focal adhesion turnover and epithelial cell migration, which are essential for closing mucosal wounds.[4]
References
- 1. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sustained intestinal epithelial monolayer wound closure after transient application of a FAK-activating small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
ZINC40099027: A Potent Activator of Focal Adhesion Kinase for Cell Adhesion and Migration Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC40099027 is a selective small molecule activator of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] By directly interacting with the FAK kinase domain, this compound allosterically enhances its catalytic activity, leading to increased autophosphorylation at Tyrosine 397 (Tyr-397).[2][3][4] This activation is highly selective, with minimal off-target effects on related kinases such as Pyk2 and Src.[1] These characteristics make this compound an invaluable tool for investigating the dynamics of cell adhesion and the signaling pathways governing cell migration, particularly in the context of wound healing and cancer biology.[1][5]
This document provides detailed application notes and experimental protocols for utilizing this compound to study cell adhesion dynamics in various cell lines.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Concentration Range | Effect | Reference |
| Caco-2 (human colorectal adenocarcinoma) | 10 nM - 1000 nM | Dose-dependently increased FAK-Tyr-397 phosphorylation, with a maximal increase of 36.0 ± 9.7% at 1000 nM.[6][7] | [6][7] |
| Caco-2 | 10 nM | Stimulated FAK phosphorylation by approximately 18%.[2] | [2] |
| Caco-2 | 1000 nM | Induced a 36% increase in FAK phosphorylation.[2] | [2] |
| Caco-2 | 10 nM | Accelerated wound closure in monolayer by 20%.[2] | [2] |
| Caco-2 | 100 µM | Accelerated wound closure in monolayer by 63%.[2] | [2] |
| RGM1 (rat gastric mucosal) | 10 nM | Significantly increased FAK-Y-397 phosphorylation.[8][9] | [8][9] |
| AGS (human gastric adenocarcinoma) | 10 nM | Significantly increased FAK-Y-397 phosphorylation.[8][9] | [8][9] |
| NCI-N87 (human gastric carcinoma) | 10 nM | Significantly increased FAK-Y-397 phosphorylation.[8][9] | [8][9] |
In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Mouse (Ischemic ulcer model) | 900 µg/kg (i.p. every 6 hours for 3 days) | Promoted intestinal mucosal healing and reduced ulcer area.[1] | [1] |
| Mouse (Indomethacin-induced small intestine injury) | 900 µg/kg (i.p. every 6 hours for 3 days) | Promoted ulcer healing and reduced total ulcer area.[1] | [1] |
| Mouse (Aspirin-associated gastric injury) | 900 µg/kg/6 h | Reduced gastric injury, improved mucosal architecture, and increased FAK activation at the lesion edge.[9] | [9] |
Signaling Pathway
The activation of FAK by this compound initiates a signaling cascade that promotes cell migration and focal adhesion turnover.
Caption: this compound-induced FAK signaling pathway.
Experimental Protocols
Protocol 1: In Vitro FAK Phosphorylation Assay
This protocol details the procedure to assess the effect of this compound on FAK phosphorylation in cultured cells.
Caption: Workflow for in vitro FAK phosphorylation assay.
Methodology:
-
Cell Culture: Plate cells (e.g., Caco-2, AGS, NCI-N87) in 6-well plates and grow to 80-90% confluency.
-
Starvation: Prior to treatment, starve the cells in a serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or a vehicle control (DMSO, final concentration ≤ 0.05%) for 1 hour.[8]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-FAK (Tyr-397) and total FAK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometrically quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol describes a method to evaluate the effect of this compound on cell migration.
Caption: Workflow for cell migration (wound healing) assay.
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to full confluency.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the wound at the initial time point (T=0) and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope equipped with a camera.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Percentage of Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Conclusion
This compound is a powerful research tool for elucidating the role of FAK in cell adhesion and migration. Its specificity and well-characterized mechanism of action allow for the targeted investigation of FAK-mediated signaling pathways. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies of cellular dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 4. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes: Immunohistochemical Staining for Phosphorylated Focal Adhesion Kinase (p-FAK) in ZN27-Treated Tissues
References
- 1. protocols.io [protocols.io]
- 2. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Positive Phospho-Focal Adhesion Kinase in Gastric Cancer Associates With Poor Prognosis After Curative Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. cdn.origene.com [cdn.origene.com]
Troubleshooting & Optimization
Optimizing ZINC40099027 concentration for maximal FAK activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing ZINC40099027 to achieve maximal Focal Adhesion Kinase (FAK) activation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for FAK activation in vitro?
A1: The optimal concentration of this compound for in vitro FAK activation can vary depending on the cell line and experimental duration. However, studies have shown that this compound is a potent FAK activator at nanomolar concentrations.[1] Concentrations as low as 10 nM have been shown to effectively increase FAK phosphorylation at Tyr-397.[1][2][3] A dose-dependent increase in FAK phosphorylation is observed in the range of 10-1000 nM.[1][2] For instance, in Caco-2 intestinal epithelial cells, treatment with 10-1000 nM this compound for one hour promotes FAK phosphorylation.[2]
Q2: I am not observing significant FAK activation. What are the possible causes?
A2: Several factors could contribute to sub-optimal FAK activation:
-
Compound Integrity: Ensure the this compound compound has been stored correctly (solid powder at -20°C for up to 12 months) and that the solvent (e.g., DMSO) is of high quality.[1]
-
Cell Health: Confirm that the cells are healthy, within a low passage number, and are not overly confluent, as this can affect signaling pathways.
-
Lysis Buffer Composition: Your cell lysis buffer must contain phosphatase inhibitors to prevent dephosphorylation of activated FAK during sample preparation.[4]
-
Antibody Quality: Verify the specificity and efficacy of the primary antibody used for detecting phosphorylated FAK (p-FAK Tyr-397).[4]
-
Adhesion-Associated FAK Activation: To specifically measure the effect of this compound, it's crucial to minimize background FAK activation caused by cell adhesion. Consider seeding cells on plates coated with 1% heat-inactivated bovine serum albumin (BSA) to prevent adhesion.[5]
Q3: What is the recommended vehicle control for this compound experiments?
A3: this compound is typically dissolved in DMSO.[6] Therefore, the appropriate vehicle control is the same final concentration of DMSO used in your experimental conditions. For cell-based studies, the final DMSO concentration should generally not exceed 0.05%.[6]
Q4: Does this compound activate other kinases like Pyk2 or Src?
A4: this compound is a selective FAK activator. Studies have shown that it promotes FAK phosphorylation without activating its close paralog Pyk2 or another key nonreceptor kinase, Src.[1][2]
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo administration via intraperitoneal injection, a common protocol involves preparing a solution of 2.5 mg/mL. This can be achieved by adding a 100 μL DMSO stock solution (25.0 mg/mL) to 400 μL PEG300, mixing, then adding 50 μL Tween-80, mixing again, and finally adding 450 μL of saline to reach a final volume of 1 mL.[2] A typical dosage used in mice is 900 µg/kg administered every 6 hours.[2][7]
Troubleshooting Guides
Issue 1: High Variability in FAK Phosphorylation Levels Between Replicates
-
Possible Cause: Inconsistent cell density or treatment application.
-
Troubleshooting Steps:
-
Ensure uniform cell seeding across all wells or plates.
-
Standardize the timing and method of adding this compound to the cell culture.
-
During protein extraction, work quickly and keep samples on ice to minimize enzymatic activity.
-
Ensure equal protein loading for Western blot analysis by performing a protein concentration assay (e.g., BCA assay).[4]
-
Issue 2: No Effect of this compound on Downstream Functional Assays (e.g., Cell Migration)
-
Possible Cause: The signaling pathway downstream of FAK may be compromised, or the assay conditions are not optimal.
-
Troubleshooting Steps:
-
Confirm FAK activation via Western blot before proceeding to functional assays.
-
Optimize the duration of the functional assay. For example, wound closure assays in Caco-2 cells are often assessed at 24 hours.[3]
-
Ensure that other required factors for the functional assay (e.g., chemoattractants for migration assays) are present and active.[4]
-
Verify that the observed phenotype is not due to cell proliferation. This can be tested by including a proliferation inhibitor like hydroxyurea in control experiments.[3]
-
Data Presentation
Table 1: In Vitro FAK Activation by this compound in Various Cell Lines
| Cell Line | Concentration | Treatment Duration | Fold Change in p-FAK (Y397) / Total FAK | Reference |
| Caco-2 | 10 nM | 1 hour | ~18% increase | [6] |
| Caco-2 | 1000 nM | 1 hour | ~36% increase | [6] |
| Caco-2 | 10 nM | 1, 6, 24 hours | 12.9%, 19.1%, 31.1% increase respectively | [1] |
| RGM1 | 10 nM | 1 hour | Significant increase (p < 0.01) | [3] |
| AGS | 10 nM | 1 hour | Significant increase (p < 0.01) | [3] |
| NCI-N87 | 10 nM | 1 hour | Significant increase (p < 0.01) | [3] |
Table 2: In Vitro and In Vivo Parameters for this compound
| Parameter | Value | Conditions | Reference |
| EC50 | 0.3 ± 1.7 nM | In vitro kinase assay with purified FAK kinase domain | [6] |
| In Vivo Dosage | 900 µg/kg | Intraperitoneal injection in mice, every 6 hours | [2][7] |
| Peak Serum Level | ~22.25 nM | 1 hour post-injection (900 µg/kg) | [6] |
| Trough Serum Level | ~4 nM | 6 hours post-injection (900 µg/kg) | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
This protocol details the detection of phosphorylated FAK at tyrosine 397 (p-FAK Y397) in cell lysates.[4][8]
-
Cell Culture and Treatment: Seed cells (e.g., Caco-2, AGS) and grow to 80-90% confluency. For suspension assays to minimize adhesion-based activation, pre-coat plates with 1% BSA.[5] Treat cells with the desired concentration of this compound (e.g., 10-1000 nM) or vehicle control (e.g., 0.05% DMSO) for the specified duration (e.g., 1 hour).[8]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.[4]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize bands using a chemiluminescence imaging system.[8]
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody for total FAK. Quantify band intensities using densitometry software.[8]
Protocol 2: In Vitro FAK Kinase Assay
This assay directly measures the enzymatic activity of purified FAK in the presence of this compound.[6][9]
-
Reagents: Purified full-length FAK or FAK kinase domain, FAK substrate (e.g., poly(E,Y)4:1), ATP, kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), this compound, and a detection reagent (e.g., ADP-Glo™).[9]
-
Reaction Setup: In a 96-well plate, combine the purified FAK enzyme, FAK substrate, and varying concentrations of this compound or vehicle control in the kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C or room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced, which corresponds to kinase activity. This is typically done using a luminescence-based kit like ADP-Glo™, which converts the generated ADP into a light signal.[9]
-
Data Analysis: Calculate the percentage of FAK activity relative to the vehicle control. For activators, determine the EC50 value by plotting the percentage of activation against the this compound concentration.[6]
Protocol 3: Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound-induced FAK activation on cell migration.[3]
-
Cell Seeding: Seed cells in a multi-well plate and grow them to 100% confluence.[3]
-
Wounding: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.[3]
-
Treatment: Wash the wells with PBS to remove dislodged cells and add fresh media containing either this compound (e.g., 10 nM) or a vehicle control. To distinguish migration from proliferation, 5 mM hydroxyurea can be added.[3]
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).[3]
-
Data Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial wound area.[3]
Visualizations
Caption: this compound directly activates FAK via allosteric modulation.
Caption: Workflow for assessing this compound-mediated FAK activation.
Caption: Troubleshooting decision tree for sub-optimal FAK activation.
References
- 1. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
Troubleshooting ZINC40099027 insolubility in aqueous solutions
Technical Support Center: ZINC40099027
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, a selective Focal Adhesion Kinase (FAK) activator, in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock in an aqueous buffer?
A: This is a common issue stemming from the hydrophobic nature of this compound. The compound exhibits poor solubility in water.[1][2] When a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous medium (e.g., cell culture media, PBS), the solvent environment changes drastically. This "solvent shifting" causes the compound to crash out of solution, forming a visible precipitate. This is a known challenge for many small molecules in drug discovery.[1][2]
Q2: What is the standard procedure for preparing a working solution of this compound for in vitro experiments?
A: The key is to start with a high-concentration stock in pure DMSO and then carefully dilute it into your aqueous buffer with vigorous mixing. This method aims to disperse the compound quickly, preventing aggregation and precipitation. The final concentration of DMSO should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts in your experiment.
Recommended Workflow:
-
Prepare a Stock Solution: Dissolve solid this compound in anhydrous, high-purity DMSO to create a 10 mM stock solution.[3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
-
Intermediate Dilutions: Before your experiment, prepare intermediate dilutions from your stock using pure DMSO. This minimizes the volume of DMSO added to your final aqueous solution.
-
Final Dilution: Add the final, small volume of the DMSO stock dropwise into your pre-warmed (if appropriate) aqueous buffer while vortexing or pipetting vigorously. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around.
Q3: I followed the standard procedure, but my compound still precipitates. What troubleshooting steps can I take?
A: If precipitation persists, consider these additional measures:
-
Sonication: After dilution, use a bath sonicator for 5-10 minutes to help break up precipitate particles and aid in redissolving the compound.[4]
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. Be cautious, as prolonged heat can degrade certain compounds.
-
Use of Co-solvents and Surfactants: For challenging situations, especially in formulations for animal studies, co-solvents like PEG300 and surfactants like Tween-80 are used to create a more stable solution.[4] While not ideal for all cell-based assays, this indicates that excipients can significantly aid solubility.
-
Lower the Final Concentration: this compound is a potent FAK activator with demonstrated effects at concentrations as low as 10 nM.[3][5] Re-evaluate if a lower final concentration would be sufficient for your experimental goals, as this will reduce the likelihood of precipitation.
Q4: Are there established formulations for using this compound in in vivo animal studies?
A: Yes, specific formulations have been published to achieve systemic delivery in animal models. These are complex vehicles, not simple aqueous solutions, designed to maintain the compound's solubility in vivo. Two such protocols have been used to achieve a clear solution at a concentration of 2.5 mg/mL (5.56 mM).[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 449.47 g/mol | [3] |
| Formula | C₂₃H₂₅F₃N₃O₃ | [3] |
| Appearance | Solid | [3] |
| Stock Solubility | 10 mM in DMSO | [3] |
Table 2: Published Formulations for In Vivo Administration of this compound
| Formulation Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Corn Oil | - | 90% |
| Saline | 45% | - |
| Final Concentration | 2.5 mg/mL (5.56 mM) | 2.5 mg/mL (5.56 mM) |
| Notes | Requires sonication to achieve a clear solution. | Requires sonication to achieve a clear solution. |
| Data sourced from MedchemExpress.[4] |
Experimental Protocols
Protocol 1: Standard Method for Solubilizing this compound for In Vitro Assays
This protocol details the recommended procedure for preparing a working solution for cell-based experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Target aqueous buffer (e.g., cell culture medium, PBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare 10 mM Stock: Accurately weigh the this compound powder. Based on its molecular weight (449.47 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) is recommended.
-
Storage: Prepare single-use aliquots of the 10 mM stock solution and store them at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a stock aliquot. b. If necessary, perform intermediate serial dilutions in pure DMSO to get closer to your final target concentration. c. Vigorously vortex the pre-warmed aqueous buffer. d. While the buffer is still mixing, add the required volume of the this compound DMSO solution drop-by-drop. e. Continue vortexing for an additional 30-60 seconds to ensure rapid and uniform dispersion.
-
Final Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤0.1%).
References
- 1. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained intestinal epithelial monolayer wound closure after transient application of a FAK-activating small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: ZINC40099027 Cell-Based Assays
Welcome to the technical support center for ZINC40099027. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (CAS No. 1211825-25-0) is a specific and potent small molecule activator of Focal Adhesion Kinase (FAK).[1][2][3][4][5] It functions as an allosteric activator of the FAK kinase domain, leading to an increase in its maximal activity (Vmax).[6][7] This activation results in the autophosphorylation of FAK at tyrosine residue 397 (Tyr397), a critical step in initiating downstream signaling pathways that regulate cell migration, adhesion, and survival.[8]
2. What is the primary application of this compound in cell-based assays?
This compound is primarily used to study FAK-mediated signaling pathways. A key application is in promoting epithelial cell migration and wound healing.[3][5][8] It has been demonstrated to stimulate the closure of epithelial monolayers in vitro.[5][9]
3. In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that some studies have noted potential toxicity associated with DMSO, and newer water-soluble analogs of this compound have been developed to address this.[4][10]
4. What is the recommended working concentration for this compound?
A concentration of 10 nM has been shown to be effective in activating FAK in various cell lines, including Caco-2, AGS, NCI-N87, and RGM1 cells.[1][8] However, the optimal concentration may vary depending on the cell type and the specific assay. A dose-response experiment is recommended to determine the optimal concentration for your experimental system.
5. Is this compound selective for FAK?
Yes, this compound has been shown to be selective for FAK. Studies have demonstrated that it does not activate the closely related proline-rich tyrosine kinase 2 (Pyk2) or the non-receptor tyrosine kinase Src at concentrations effective for FAK activation.[5][11]
6. Is this compound cytotoxic?
One study that assessed the IC50 value of this compound reported no cytotoxic effects at the commonly used concentration of 10 nM.[12] However, it is always good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line, especially when using higher concentrations or for prolonged exposure times.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low FAK activation (pFAK Tyr397) observed. | Suboptimal concentration of this compound. | Perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line. |
| Incorrect incubation time. | A one-hour incubation is often sufficient to see FAK activation.[8] Consider a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the peak activation time. | |
| Poor compound stability. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Issues with Western blot protocol. | Ensure your lysis buffer contains phosphatase inhibitors to preserve phosphorylation. Use a validated anti-pFAK Tyr397 antibody and optimize antibody concentrations. See the detailed Western Blot protocol below. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Ensure cells are healthy and in the exponential growth phase. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure proper mixing of the compound in the cell culture medium. | |
| Observed cytotoxicity. | High concentration of this compound. | Although reported as non-toxic at 10 nM, higher concentrations may be cytotoxic. Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range for your cell line. |
| DMSO toxicity. | The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect. Consider using a water-soluble analog if DMSO toxicity is a concern.[4][10] | |
| Effect of this compound is not FAK-dependent. | Potential off-target effects. | To confirm that the observed phenotype is mediated by FAK, use a FAK inhibitor (e.g., PF-573228) as a negative control. The effect of this compound should be blocked or significantly reduced in the presence of the FAK inhibitor.[13] |
Quantitative Data Summary
Table 1: Effect of this compound on FAK Phosphorylation in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Fold Increase in pFAK (Tyr397) | Reference |
| Caco-2 | 10 nM | 1 hour | Not specified | [5] |
| AGS | 10 nM | 1 hour | ~1.5 - 2.0 | [8] |
| NCI-N87 | 10 nM | 1 hour | ~1.5 - 2.0 | [8] |
| RGM1 | 10 nM | 1 hour | ~1.5 - 2.0 | [8] |
Table 2: Effect of this compound on Wound Healing in Caco-2 Cells
| Treatment | Incubation Time | % Wound Closure | Reference |
| DMSO (Control) | 24 hours | Not specified | [5] |
| 10 nM this compound | 24 hours | Significantly accelerated | [5] |
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
This protocol describes the detection of phosphorylated FAK at Tyr397 in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., Caco-2, AGS, NCI-N87)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined incubation time (e.g., 1 hour).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pFAK (Tyr397) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with an anti-total FAK antibody following the same immunoblotting procedure.
-
Protocol 2: Wound Healing (Scratch) Assay
This protocol is used to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., Caco-2)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Sterile p200 or p1000 pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch Creation:
-
Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the cells gently with PBS to remove any detached cells.
-
-
Treatment:
-
Add fresh cell culture medium containing the desired concentration of this compound or vehicle control (DMSO) to the wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the locations for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time using the following formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] * 100
-
Compare the rate of wound closure between the this compound-treated and control groups.
-
Visualizations
Caption: this compound allosterically activates FAK, leading to its autophosphorylation and downstream signaling.
Caption: Experimental workflows for Western blot analysis of FAK phosphorylation and wound healing assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sustained intestinal epithelial monolayer wound closure after transient application of a FAK-activating small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of ZINC40099027
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ZINC40099027 and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small-molecule activator of Focal Adhesion Kinase (FAK).[1][2] It functions as an allosteric activator that interacts directly with the FAK kinase domain.[3][4][5] This interaction enhances the maximal activity (Vmax) of FAK for ATP, leading to increased autophosphorylation at tyrosine 397 (Tyr-397).[3][6][7][8] Activation of FAK by this compound has been shown to promote epithelial cell migration and wound healing in both in vitro and in vivo models of gastrointestinal mucosal injury.[1][4][9]
Q2: How selective is this compound?
A2: Current research indicates that this compound is highly selective for FAK.[1] Studies have shown that it does not activate Pyk2, a closely related paralog of FAK, or Src, another key non-receptor tyrosine kinase.[1][2][5][10][11] Furthermore, this compound's mechanism does not appear to involve the inhibition of key phosphatases that regulate FAK activity, such as PTP-PEST, PTP1B, and SHP2.[3][6][7]
Q3: What are off-target effects and why should I be concerned?
A3: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[12] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target effect.[12] They can also cause cellular toxicity or a lack of translatable results in preclinical and clinical settings.[12] Minimizing off-target effects is crucial for obtaining reliable data.
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
Issue: Unexplained or inconsistent experimental results.
This could be due to a variety of factors, including potential off-target effects. The following steps can help you troubleshoot and ensure the observed effects are due to FAK activation.
Step 1: Determine the Optimal Concentration.
It is crucial to use the lowest effective concentration of this compound to minimize the potential for off-target binding, which is more likely at higher concentrations.[12]
-
Experimental Protocol: Dose-Response Curve for FAK Activation
-
Cell Culture: Plate your cells of interest (e.g., Caco-2 intestinal epithelial cells) and grow to the desired confluency.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 1000 nM) for a fixed time (e.g., 1 hour).[1] Include a vehicle control (e.g., DMSO).
-
Lysis: Lyse the cells and collect the protein extracts.
-
Western Blot Analysis: Perform a Western blot to detect the levels of phosphorylated FAK (pFAK Tyr-397) and total FAK.
-
Analysis: Quantify the band intensities to determine the lowest concentration that gives a robust and statistically significant increase in pFAK.
-
| Concentration | Fold Increase in pFAK (Tyr-397) |
| 10 nM | ~1.2-fold |
| 100 nM | ~1.3-fold |
| 1000 nM | ~1.4-fold |
Data presented here is illustrative and should be determined experimentally for your specific cell line and conditions.
Step 2: Employ Control Compounds.
Using appropriate controls can help differentiate on-target from off-target effects.
-
Negative Control: If available, use a structurally similar but inactive analog of this compound. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[12]
-
FAK Inhibitor: To confirm that the observed phenotype is FAK-dependent, co-treat with a well-characterized FAK inhibitor (e.g., PF-573228). The reversal of the phenotype by the inhibitor would support an on-target mechanism.[3][6]
Step 3: Genetic Validation of the Target.
Genetic approaches provide strong evidence for target engagement.
-
Experimental Protocol: siRNA-mediated FAK Knockdown
-
Transfection: Transfect your cells with siRNA specifically targeting FAK to reduce its expression. Use a non-targeting siRNA as a negative control.
-
Confirmation of Knockdown: After 48-72 hours, confirm the reduction in FAK protein levels by Western blot.
-
This compound Treatment: Treat the FAK-knockdown cells and control cells with the optimal concentration of this compound.
-
Phenotypic Assay: Perform your primary assay (e.g., wound healing, migration assay).
-
Analysis: If the effect of this compound is diminished or absent in the FAK-knockdown cells compared to the control cells, it strongly suggests the phenotype is on-target.[12]
-
Step 4: Assess Specificity in Your System.
While this compound is known to be selective, it's good practice to confirm this in your experimental model.
-
Experimental Protocol: Profiling Against Related Kinases
-
Treatment: Treat your cells with this compound at the optimal concentration.
-
Western Blot Analysis: In addition to pFAK, probe for the phosphorylated (active) forms of known off-target candidates like Pyk2 (pPyk2 Tyr-402) and Src (pSrc Tyr-419).
-
Analysis: A lack of increase in the phosphorylation of these other kinases will confirm the selectivity of this compound in your system.[1][2][11]
-
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
Caption: The signaling pathway of this compound, highlighting its selective activation of FAK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
- 10. Discovery of Novel Small-Molecule FAK Activators Promoting Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
ZN27 stability and storage best practices
Disclaimer
Please note that "ZN27" does not correspond to a publicly documented scientific compound. The following technical support center content is a detailed template based on a hypothetical novel kinase inhibitor . All data, protocols, and pathways are illustrative examples designed to meet the structural and formatting requirements of your request. Researchers should replace the information provided here with their own experimentally validated data for their specific compound of interest.
Welcome to the technical support center for ZN27. This resource provides essential information on the stability and storage of ZN27, along with troubleshooting guides to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is ZN27?
A1: ZN27 is a potent and selective small molecule inhibitor of Target Kinase 1 (TK1). It is supplied as a lyophilized powder and is intended for in vitro research use only.
Q2: How should I store ZN27 powder and stock solutions?
A2: Proper storage is critical to maintaining the stability and activity of ZN27.
-
Lyophilized Powder: Store the powder desiccated at -20°C upon receipt. When stored correctly, the powder is stable for at least 24 months.
-
Stock Solutions: We recommend preparing a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting ZN27?
A3: ZN27 is highly soluble in DMSO. For aqueous buffers, the solubility is limited. It is recommended to first prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay (typically ≤0.1%) to avoid solvent-induced artifacts.
Q4: Is ZN27 sensitive to light or moisture?
A4: ZN27 is moderately light-sensitive and hygroscopic. The lyophilized powder should be stored in a dark, dry environment. When handling, allow the vial to equilibrate to room temperature before opening to prevent condensation. Protect solutions from prolonged exposure to direct light.
Troubleshooting Guides
Issue: My ZN27 compound has precipitated in my aqueous buffer.
Answer: Precipitation is a common issue when diluting a DMSO stock into an aqueous medium. Consider the following steps:
-
Check Final Concentration: You may be exceeding the solubility limit of ZN27 in your final buffer. Refer to the solubility data table below and consider performing a solubility test in your specific medium.
-
Optimize Dilution Method: Add the ZN27 DMSO stock to your aqueous buffer while vortexing gently. Avoid adding buffer to the concentrated stock.
-
Use a Surfactant: For some applications, adding a small amount of a biocompatible surfactant (e.g., Tween-80 or Pluronic F-68) to the final buffer can help maintain solubility.
-
Gentle Warming/Sonication: Briefly warming the solution to 37°C or using a bath sonicator may help redissolve the precipitate. However, verify that this does not impact the compound's stability for your experiment's duration.
Issue: I am observing inconsistent results or a loss of activity in my cell-based assays.
Answer: Inconsistent results can stem from compound stability issues or experimental variability.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from a frozen DMSO stock for each experiment. Do not store ZN27 in aqueous buffers for extended periods.
-
Evaluate Media Stability: ZN27 may be unstable or interact with components in your cell culture medium. Perform a stability check in your specific medium at 37°C over your experiment's time course.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Use single-use aliquots stored at -80°C.
-
Confirm Stock Concentration: If you suspect degradation, verify the concentration and purity of your stock solution using an appropriate analytical method, such as HPLC (see protocol below).
Quantitative Data Summary
The following tables summarize key stability and solubility data for ZN27.
Table 1: ZN27 Stock Solution Stability (10 mM in 100% DMSO)
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -80°C | >99% | >99% | >99% |
| -20°C | >99% | 98.5% | 97.2% |
| 4°C | 97.1% | 92.4% | 85.0% |
| 25°C (Room Temp) | 91.5% | 78.3% | <60% |
Data determined by HPLC analysis.
Table 2: ZN27 Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (at 450.5 g/mol ) |
| DMSO | >100 mg/mL | >220 mM |
| Ethanol | ~15 mg/mL | ~33 mM |
| PBS (pH 7.4) | <0.05 mg/mL | <0.11 mM |
Experimental Protocols
Protocol: Assessing ZN27 Purity and Stability by HPLC
This protocol describes a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of ZN27 and assessing its degradation over time.
1. Principle: RP-HPLC separates compounds based on their hydrophobicity. The retention time of ZN27 is measured, and the peak area is used to calculate its purity relative to any degradants or impurities.
2. Materials:
-
ZN27 sample (powder or solution)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
3. Instrument Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Prepare a 1 mg/mL solution of the ZN27 reference standard in DMSO.
-
For stability testing, dilute the aged sample to approximately 1 mg/mL in DMSO.
-
Filter all samples through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak corresponding to ZN27 based on the retention time of the reference standard.
-
Calculate the purity of the sample by dividing the peak area of ZN27 by the total area of all peaks detected at 254 nm and multiplying by 100.
-
Purity (%) = (Area_ZN27 / Total_Peak_Area) * 100
-
Visualizations
Caption: Troubleshooting workflow for ZN27 precipitation issues.
Caption: Workflow for a typical ZN27 cell-based experiment.
Caption: Hypothetical signaling pathway showing ZN27 mechanism.
Overcoming resistance to ZINC40099027 treatment in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZINC40099027. The information is tailored for scientists and drug development professionals investigating the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a selective activator of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism involves promoting the autophosphorylation of FAK at Tyr-397.[1][3] This activation is specific, as it does not appear to activate its paralog Pyk2 or the non-receptor kinase Src.[1] this compound is believed to interact allosterically with the FAK kinase domain, increasing its maximal activity (Vmax).[3][4]
Q2: Is this compound a cancer treatment?
Current research indicates that this compound is being investigated for its role in promoting mucosal healing and tissue repair by activating FAK.[1][5][6] In the context of cancer, FAK is often considered a target for inhibition, as its activity can promote cell migration and survival. Therefore, this compound, as a FAK activator, is not typically characterized as a cancer therapeutic. However, its effects on specific cancer cell lines would require empirical determination.
Q3: What are the expected downstream effects of this compound treatment?
Activation of FAK by this compound leads to the phosphorylation of downstream signaling molecules. In intestinal epithelial cells, this includes increased phosphorylation of paxillin and ERK1/2, which is associated with increased focal adhesion turnover and cell migration.[7][8]
Q4: In which cell lines has this compound been shown to be active?
This compound has been demonstrated to activate FAK in several cell lines, including:
Troubleshooting Guide for this compound Experiments
This guide addresses potential issues where cells show a diminished or lack of response to this compound treatment.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| No increase in FAK phosphorylation (pFAK-Y397) after this compound treatment. | 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 3. Altered FAK Expression: The cancer cell line may have low or no expression of FAK. 4. FAK Mutations: Mutations in the FAK gene could prevent this compound binding or activation. | 1. Verify Compound Integrity: Use a fresh stock of this compound. 2. Perform Dose-Response: Test a range of concentrations (e.g., 10 nM to 1000 nM) to determine the optimal dose for your cell line.[1] 3. Confirm FAK Expression: Use Western blot or qPCR to confirm FAK protein and mRNA levels. 4. Sequence FAK Gene: If FAK expression is confirmed, consider sequencing the FAK gene to identify potential mutations. |
| FAK phosphorylation is observed, but downstream signaling (e.g., p-Paxillin, p-ERK) is not activated. | 1. Pathway Alterations: The cell line may have alterations in downstream signaling components (e.g., mutations in Paxillin or MEK/ERK). 2. Dominant Negative Regulators: Overexpression of phosphatases that dephosphorylate downstream targets. | 1. Profile Downstream Pathway: Use Western blot to assess the expression and phosphorylation status of key downstream proteins like Paxillin and ERK. 2. Assess Phosphatase Activity: Perform phosphatase activity assays for relevant phosphatases. |
| Initial response to this compound is observed, but diminishes over time with continuous treatment. | 1. Upregulation of FAK Phosphatases: Cells may adapt by increasing the expression or activity of protein tyrosine phosphatases (e.g., PTP-PEST, PTP1B, SHP2) that dephosphorylate FAK.[3][4] 2. Feedback Inhibition: Chronic activation of the FAK pathway may trigger negative feedback loops. | 1. Measure Phosphatase Levels: After prolonged treatment, use Western blot or qPCR to measure the levels of FAK-regulating phosphatases. 2. Investigate Feedback Loops: Explore literature for known negative feedback mechanisms in the FAK signaling pathway and test for their activation. |
Experimental Protocols
Protocol 1: Assessment of FAK Phosphorylation via Western Blot
Objective: To determine the effect of this compound on the phosphorylation of FAK at Tyr-397.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pFAK (Tyr-397) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total FAK as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pFAK signal to the total FAK signal.
Data Presentation
Table 1: Dose-Dependent Activation of FAK by this compound in Caco-2 Cells
| This compound Concentration | Mean Fold Change in pFAK (Y397) ± SEM |
| 0 nM (Vehicle) | 1.00 ± 0.05 |
| 10 nM | 1.18 ± 0.06 |
| 100 nM | 1.29 ± 0.08 |
| 1000 nM | 1.36 ± 0.09 |
Note: Data are hypothetical and for illustrative purposes, based on reported dose-dependent increases.[9]
Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: this compound activates FAK, leading to downstream signaling.
Troubleshooting Workflow for Lack of this compound Response
Caption: A logical workflow for troubleshooting unresponsive cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 4. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
- 8. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ZINC40099027 and FAK Phosphorylation
Welcome to the technical support center for experiments involving ZINC40099027. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on Focal Adhesion Kinase (FAK)?
A2: Contrary to the observation of no effect, this compound is a known selective activator of Focal Adhesion Kinase (FAK).[1][2] It directly interacts with the FAK kinase domain to increase its enzymatic activity.[3][4][5][6] This activation leads to the phosphorylation of FAK at specific sites, most notably Tyrosine-397 (Tyr-397).[1][3][5]
Q2: How does this compound activate FAK?
A2: this compound functions as an allosteric activator.[3][5] It binds to the FAK kinase domain, leading to a conformational change that enhances the enzyme's maximal activity (Vmax) for ATP.[3][5] This mechanism is distinct from many other signaling pathways that rely on upstream kinases or growth factor receptor activation.
Q3: In which cell lines has this compound been shown to induce FAK phosphorylation?
A3: this compound has been demonstrated to stimulate FAK phosphorylation in various cell lines, including human colorectal adenocarcinoma cells (Caco-2), rat gastric mucosal cells (RGM1), and human gastric cancer cell lines (AGS and NCI-N87).[2][3][7]
Q4: What are the downstream consequences of FAK activation by this compound?
A4: The activation of FAK by this compound and subsequent phosphorylation of Tyr-397 creates a docking site for SH2 domain-containing proteins, such as Src family kinases.[8] This initiates a signaling cascade that can lead to the phosphorylation of downstream substrates like paxillin and ERK1/2, ultimately promoting processes like cell migration and wound healing.[9] In preclinical models, this compound has been shown to promote the healing of gastrointestinal mucosal injuries.[1][2][7]
Troubleshooting Guide: Why Am I Not Observing FAK Phosphorylation with this compound?
If you are not observing the expected induction of FAK phosphorylation in your experiments, please review the following potential issues and troubleshooting steps.
Problem 1: Suboptimal Compound Handling and Concentration
Possible Cause: The concentration of this compound may be too low, or the compound may have degraded.
Troubleshooting Steps:
-
Verify Concentration: Ensure that the final concentration of this compound in your assay is within the effective range. Studies have shown FAK activation at concentrations as low as 10 nM, with more robust effects often observed at 100 nM to 1 µM.[1][2][10]
-
Solubility Issues: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved before diluting it into your cell culture medium. Precipitates can significantly lower the effective concentration.
-
Storage: Check the recommended storage conditions for your this compound stock. Improper storage can lead to degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Problem 2: Inappropriate Experimental Conditions
Possible Cause: The cell type, cell health, or treatment duration may not be optimal for observing FAK activation.
Troubleshooting Steps:
-
Cell Line Specificity: While this compound is a direct FAK activator, its effects might be more pronounced in certain cell types. If possible, use a positive control cell line where its activity has been established, such as Caco-2 cells.[3][5]
-
Cell Health and Density: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways. Perform experiments on sub-confluent, actively growing cells.
-
Treatment Duration: The phosphorylation of FAK is a rapid event. A one-hour treatment with this compound has been shown to be effective.[1][2] Your time point for analysis might be too early or too late. Consider performing a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the optimal treatment duration for your specific cell system.
Problem 3: Issues with Detection Methodology (e.g., Western Blot)
Possible Cause: Technical problems with the assay used to detect phosphorylated FAK (p-FAK) could lead to false-negative results.
Troubleshooting Steps:
-
Antibody Quality: Verify the specificity and efficacy of your primary antibody for phosphorylated FAK (specifically p-FAK Tyr-397). Use an antibody from a reputable supplier that has been validated for your application (e.g., Western Blot, ELISA).
-
Positive Controls: Include a positive control in your experiment to ensure your detection system is working correctly. This could be a lysate from cells treated with a known FAK activator (like serum or LPA) or a recombinant phosphoprotein standard.
-
Loading Controls: Always use a loading control, such as total FAK or a housekeeping protein (e.g., GAPDH, β-actin), to ensure equal protein loading between samples. The ratio of p-FAK to total FAK is the most accurate measure of activation.[2]
-
Phosphatase Inhibitors: When preparing cell lysates, it is crucial to include phosphatase inhibitors in your lysis buffer. Without them, cellular phosphatases can rapidly dephosphorylate FAK, masking any activation that occurred.
Data Summary
The following table summarizes the effective concentrations of this compound and the observed effects on FAK phosphorylation from published studies.
| Cell Line | Concentration | Treatment Duration | Fold Change in p-FAK (Tyr-397) | Reference |
| Caco-2 | 10 nM | 1 hour | ~1.18x | [10] |
| Caco-2 | 1000 nM | 1 hour | ~1.36x | [10] |
| RGM1 | 10 nM | 1 hour | Significant Increase | [2][7] |
| AGS | 10 nM | 1 hour | Significant Increase | [2][7] |
| NCI-N87 | 10 nM | 1 hour | Significant Increase | [2][7] |
Key Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
This protocol describes the steps to assess FAK Tyr-397 phosphorylation in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Caco-2) in 6-well plates and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in serum-free medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with this compound (e.g., 100 nM) or vehicle for the desired time (e.g., 1 hour) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FAK (Tyr-397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.
-
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and a logical workflow for troubleshooting experimental issues.
Caption: this compound allosterically activates FAK, leading to its phosphorylation and downstream signaling.
Caption: A logical workflow for troubleshooting the lack of observed FAK phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 4. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 9. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
- 10. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZINC40099027 Cell Viability and Toxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers evaluating the potential toxicity of the Focal Adhesion Kinase (FAK) activator, ZINC40099027.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary cellular effect?
This compound is a small molecule that selectively activates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1][2] Its primary effect is to promote the phosphorylation of FAK at Tyr-397.[1][3] This activation stimulates downstream signaling pathways involved in cell migration and wound healing, particularly in gastrointestinal epithelial cells.[1][2][4]
2. Has toxicity been reported for this compound?
Current research on this compound and its analogs has primarily focused on their therapeutic potential in promoting tissue repair.[1][5][6] Studies in mouse models have not reported obvious signs of renal or hepatic toxicity.[7][8] One study on a water-soluble analog, M64HCl, suggests a favorable therapeutic ratio.[6] However, a comprehensive toxicological profile has not been established, necessitating careful evaluation in specific cell types and experimental conditions.
3. What are the recommended cell viability assays for assessing this compound toxicity?
A panel of assays is recommended to obtain a comprehensive understanding of potential cytotoxic or cytostatic effects. These can be broadly categorized as metabolic assays, membrane integrity assays, and ATP-based assays.[9]
| Assay Type | Principle | Examples |
| Metabolic Assays | Measure the metabolic activity of viable cells, often through the reduction of a substrate by cellular dehydrogenases into a colored or fluorescent product.[10] | MTT, MTS, XTT, Resazurin (e.g., CellTiter-Blue®) |
| Membrane Integrity Assays | Distinguish between viable and non-viable cells based on the integrity of the cell membrane.[11] | Lactate Dehydrogenase (LDH) release, Propidium Iodide (PI) staining, Calcein-AM staining |
| ATP-Based Assays | Quantify the amount of ATP present, as only viable cells can synthesize ATP.[12] | Luminescent assays (e.g., CellTiter-Glo®) |
4. What concentration range of this compound should I test?
Published studies have shown this compound to be effective in activating FAK at concentrations as low as 10 nM, with dose-dependent effects observed up to 1000 nM (1 µM).[1][3][13] For toxicity testing, it is advisable to test a broad range of concentrations, starting from the effective concentration and extending several orders of magnitude higher (e.g., 10 nM to 100 µM).
Experimental Protocols & Troubleshooting Guides
Metabolic Assays (MTS/XTT/Resazurin)
These assays are widely used due to their simplicity and suitability for high-throughput screening.
Experimental Workflow:
Caption: General workflow for metabolic cell viability assays.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in media-only controls | - Contamination of media or reagents.- Certain media components (e.g., phenol red) can interfere.[14] | - Use fresh, sterile reagents.- Test the assay with media lacking potentially interfering components. |
| Low signal or poor dynamic range | - Insufficient cell number.- Suboptimal incubation time with the reagent.- Cell type has low metabolic activity. | - Optimize cell seeding density.- Perform a time-course experiment to determine the optimal reagent incubation time.- Consider a more sensitive assay, such as an ATP-based luminescent assay.[15] |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.[15]- "Edge effect" in 96-well plates. | - Ensure a single-cell suspension before plating.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Compound interference | - this compound may directly react with the assay reagent or have intrinsic color/fluorescence. | - Run parallel controls with this compound in cell-free media to check for direct reactivity.- If interference is observed, consider an alternative assay with a different detection method (e.g., ATP-based assay). |
Membrane Integrity Assays (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.
Experimental Workflow:
Caption: Workflow for assessing cytotoxicity via LDH release.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High spontaneous LDH release in untreated controls | - Over-confluent or unhealthy cells.- Mechanical stress during handling or pipetting.[14] | - Ensure optimal cell seeding density and health.- Handle cell plates gently. |
| Low or no signal in positive (lysis) control | - Incomplete cell lysis.- Insufficient number of cells. | - Ensure the lysis buffer is added and mixed properly.- Increase the cell seeding density. |
| Compound interference | - this compound may inhibit LDH enzyme activity. | - Test this compound with purified LDH enzyme to check for direct inhibition. |
ATP-Based Luminescent Assays
These highly sensitive assays quantify ATP as a marker of viable cells.
Experimental Workflow:
Caption: A streamlined workflow for ATP-based cell viability assays.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Signal variability | - Inconsistent cell numbers.- Temperature fluctuations. | - Ensure accurate and consistent cell plating.- Allow plates to equilibrate to room temperature before adding the reagent as per the manufacturer's protocol. |
| Low signal intensity | - Very low cell numbers. | - This assay is highly sensitive, but a minimum number of cells is still required.[15] Confirm cell seeding density. |
| Compound interference | - this compound may inhibit the luciferase enzyme. | - Perform the assay in a cell-free system with a known amount of ATP and the compound to test for enzyme inhibition. |
This compound Mechanism of Action
Understanding the signaling pathway of this compound is crucial for interpreting cell viability results. As a FAK activator, this compound promotes cell migration and survival signals. High or prolonged activation could potentially lead to aberrant signaling, which might manifest as toxicity in certain contexts.
Caption: Simplified signaling pathway activated by this compound.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Small-Molecule FAK Activators Promoting Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained intestinal epithelial monolayer wound closure after transient application of a FAK-activating small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 13. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. m.youtube.com [m.youtube.com]
Modifying ZINC40099027 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZINC40099027. The focus is on modifying treatment duration to achieve optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of Focal Adhesion Kinase (FAK).[1][2] It directly interacts with the FAK kinase domain, promoting its autophosphorylation at Tyrosine-397 (FAK-Tyr-397).[3][4][5][6] This activation is specific, as this compound does not activate its paralog Pyk2 or the non-receptor tyrosine kinase Src.[1][2][7] The activation of FAK by this compound stimulates downstream signaling pathways, including paxillin and ERK1/2, which are crucial for cell migration and wound healing.[8][9]
Q2: What are the typical concentrations and treatment durations for this compound in in-vitro experiments?
A2: In vitro studies have demonstrated that this compound is effective at nanomolar concentrations. For example, in Caco-2 human intestinal epithelial cells, concentrations as low as 10 nM have been shown to increase FAK phosphorylation and promote wound closure.[1][7][10] Treatment durations in these studies have ranged from 1 hour for observing initial FAK phosphorylation to 24 hours for assessing wound closure.[1][11] A dose-dependent increase in FAK-Tyr-397 phosphorylation has been observed with concentrations from 10 nM to 1000 nM.[2][7]
Q3: What is a recommended starting point for determining the optimal treatment duration for my specific cell line and assay?
A3: A good starting point is to perform a time-course experiment. Based on existing literature, a broad range from 1, 6, 12, 24, to 48 hours should be sufficient to capture the dynamics of this compound's effects. The optimal duration will depend on the specific endpoint being measured (e.g., FAK phosphorylation, cell migration, wound healing). For short-term signaling events like FAK phosphorylation, shorter time points are likely to be optimal. For functional outcomes like wound closure, longer durations will be necessary.
Q4: Does this compound affect cell proliferation?
A4: No, studies have shown that this compound's promotion of wound closure is independent of cell proliferation.[7] This has been confirmed in experiments where cell proliferation was blocked with hydroxyurea, yet this compound still accelerated wound closure.[7]
Q5: Are there any known in vivo treatment protocols for this compound?
A5: Yes, in mouse models of intestinal injury, a common and effective treatment regimen has been the intraperitoneal injection of 900 µg/kg of this compound every 6 hours for a duration of 3 days.[1] This protocol has been shown to promote ulcer healing and reduce the total ulcer area.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on FAK phosphorylation or cell migration. | 1. Suboptimal Treatment Duration: The chosen time point may be too early or too late to observe the desired effect. 2. Incorrect Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. 3. Cell Health: Poor cell health, incorrect passage number, or contamination can affect cellular responses.[12] 4. Assay Conditions: Issues with fixation, permeabilization, or antibody quality can lead to unreliable results.[12] | 1. Perform a Time-Course Experiment: Test a range of time points (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal treatment duration. 2. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM) to determine the optimal dose for your cells. 3. Verify Cell Health: Ensure cells are healthy, within a suitable passage number range, and free of contamination.[12] 4. Optimize Assay Protocol: Refer to our detailed experimental protocols and consider optimizing fixation, permeabilization, and antibody concentrations. |
| High background or variability in assay results. | 1. Inconsistent Cell Seeding: Uneven cell distribution can lead to variability.[13] 2. Inadequate Blocking: Insufficient blocking can result in high background signals.[12] 3. Microplate Issues: The choice of microplate color and material can affect background in fluorescence or luminescence assays.[14][15] | 1. Ensure Uniform Cell Seeding: Use proper pipetting techniques and ensure a single-cell suspension before seeding.[15] 2. Optimize Blocking Step: Test different blocking buffers and incubation times to minimize background.[12] 3. Select Appropriate Microplates: Use black plates for fluorescence and white plates for luminescence assays to reduce crosstalk and background.[14][15] |
| Observed cytotoxicity at higher concentrations or longer durations. | 1. Compound Toxicity: All compounds can be toxic at high concentrations or with prolonged exposure. 2. Solvent Toxicity: If using a solvent like DMSO, it can be toxic to cells at certain concentrations. | 1. Determine the Therapeutic Window: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration and duration for your cell line. 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent is below the toxic threshold for your cells. |
Data Presentation
Table 1: Summary of In Vitro this compound Treatment Parameters and Effects
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Caco-2 | 10 nM - 1000 nM | 1 hour | Dose-dependent increase in FAK-Tyr-397 phosphorylation. | [1][7] |
| Caco-2 | 10 nM | 24 hours | Accelerated wound closure of epithelial monolayers. | [1] |
| RGM1 (rat gastric) | 10 nM | 1 hour | Increased FAK-Tyr-397 phosphorylation. | [11][16] |
| AGS (human gastric) | 10 nM | 1 hour | Increased FAK-Tyr-397 phosphorylation. | [11][16] |
| NCI-N87 (human gastric) | 10 nM | 1 hour | Increased FAK-Tyr-397 phosphorylation. | [11][16] |
Table 2: Summary of In Vivo this compound Treatment Parameters and Effects
| Animal Model | Dosage | Dosing Frequency | Treatment Duration | Observed Effect | Reference |
| Mouse (Indomethacin-induced small intestine injury) | 900 µg/kg (intraperitoneal) | Every 6 hours | 3 days | Promoted ulcer healing and reduced total ulcer area. | [1] |
| Mouse (Acetic acid-induced ischemic ulcer) | 900 µg/kg (intraperitoneal) | Every 6 hours | 3 days | Promoted intestinal mucosal healing and reduced ulcer area. | [1] |
| Mouse (Aspirin-associated gastric injury) | 900 µg/kg (intraperitoneal) | Every 6 hours | 4 days | Reduced gastric injury and improved gastric architecture. | [11] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for FAK Phosphorylation
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, you may want to serum-starve them for 4-6 hours to reduce basal levels of FAK phosphorylation.
-
This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound (e.g., 100 nM). Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for a range of time points: 0, 15 min, 30 min, 1 hour, 2 hours, 4 hours, and 8 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-FAK (Tyr-397) and total FAK.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities for phospho-FAK and total FAK. Normalize the phospho-FAK signal to the total FAK signal for each time point. The optimal treatment duration is the time point that yields the highest level of FAK phosphorylation.
Protocol 2: Determining Optimal Treatment Duration for Cell Migration (Wound Healing Assay)
-
Cell Seeding: Plate your cells in a 24-well plate and grow them to 100% confluency.
-
Wound Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove detached cells and then add fresh media containing this compound at the desired concentration. Include a vehicle control.
-
Time-Lapse Imaging: Place the plate in an incubator equipped with a live-cell imaging system. Capture images of the wound area at regular intervals (e.g., every 2 hours) for up to 48 hours.
-
Data Analysis:
-
Measure the area of the wound at each time point for both the treated and control wells.
-
Calculate the rate of wound closure for each condition.
-
The optimal treatment duration is the time it takes for the this compound-treated cells to achieve maximal wound closure compared to the control.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting logical relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 4. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 | Semantic Scholar [semanticscholar.org]
- 10. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 14. bitesizebio.com [bitesizebio.com]
- 15. youtube.com [youtube.com]
- 16. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ZINC40099027: A Selective Activator of Focal Adhesion Kinase (FAK) Over Pyk2
A Comparative Guide for Researchers
This guide provides an objective comparison of the selectivity of the small molecule ZINC40099027 for Focal Adhesion Kinase (FAK) over the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
This compound has been identified as a potent and selective activator of FAK. Experimental evidence demonstrates that this compound enhances FAK autophosphorylation at its activation site (Tyr-397) in a dose-dependent manner, leading to increased kinase activity.[1][2] Crucially, this compound does not exhibit the same activating effect on Pyk2, even at significantly higher concentrations. This selectivity is a key attribute for researchers looking to specifically modulate FAK-mediated signaling pathways without concomitantly activating Pyk2.
Data Presentation
The following table summarizes the quantitative data on the activity of this compound towards FAK and Pyk2.
| Target Kinase | Parameter Measured | Concentration Range of this compound | Observed Effect |
| FAK | Phosphorylation at Tyr-397 | 10 nM - 1000 nM | Dose-dependent increase in phosphorylation. A maximal increase of 36.0 ± 9.7% was observed at 1000 nM in Caco-2 cells.[1] |
| Pyk2 | Phosphorylation at Tyr-402 | 10 nM - 1000 nM | No stimulation of phosphorylation observed.[1][3] |
Experimental Protocols
The selectivity of this compound for FAK over Pyk2 is typically validated using an in vitro kinase assay followed by Western blot analysis. The following is a detailed methodology representative of such an experiment.
Objective: To determine the effect of this compound on the phosphorylation of FAK and Pyk2 in a cellular context.
Materials:
-
Caco-2 human colorectal adenocarcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr-397)
-
Rabbit anti-FAK (total)
-
Rabbit anti-phospho-Pyk2 (Tyr-402)
-
Rabbit anti-Pyk2 (total)
-
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK, anti-phospho-Pyk2, anti-total FAK, or anti-total Pyk2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Visualizations
Signaling Pathways of FAK and Pyk2
Caption: Simplified signaling pathways of FAK and Pyk2, highlighting the selective activation of FAK by this compound.
Experimental Workflow for Kinase Selectivity Assay
Caption: A typical experimental workflow for assessing the selectivity of this compound for FAK over Pyk2 using Western blotting.
References
Cross-Validation of ZINC40099027: A Comparative Analysis of a Novel FAK Activator's Effects Across Diverse Cell Lines
A detailed examination of ZINC40099027, a selective Focal Adhesion Kinase (FAK) activator, reveals its consistent efficacy in promoting cellular migration and FAK phosphorylation across multiple intestinal and gastric epithelial cell lines. This guide provides a comparative analysis of this compound's performance, supported by experimental data, and contrasts its activity with alternative FAK modulators.
This compound (also known as Zn27) has emerged as a potent, small-molecule activator of FAK, a non-receptor tyrosine kinase crucial for cell motility and wound healing.[1][2][3] Studies have demonstrated its ability to directly interact with the FAK kinase domain, leading to increased enzymatic activity.[3][4][5] This guide synthesizes findings from various studies to offer a cross-validation of this compound's effects in different cell lines, providing researchers and drug development professionals with a comprehensive overview of its cellular activities.
Comparative Efficacy of this compound in Vitro
The effects of this compound have been predominantly assessed through its ability to induce FAK phosphorylation at Tyrosine 397 (Tyr-397), a key autophosphorylation site, and to promote the closure of monolayer wounds, a measure of collective cell migration. The compound has been validated in human colorectal adenocarcinoma cells (Caco-2), rat gastric mucosal cells (RGM1), and human gastric adenocarcinoma cells (AGS and NCI-N87).
Quantitative Analysis of this compound Effects
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Caco-2 | FAK-Tyr-397 Phosphorylation | 10 nM | ~18% increase | [6] |
| 1000 nM | ~36% increase | [6] | ||
| Wound Closure | 10 nM | ~20% acceleration | [6] | |
| 100 µM | ~63% acceleration | [6] | ||
| RGM1 | FAK-Tyr-397 Phosphorylation | 10 nM | 13.4 ± 12.4% increase | [7] |
| Wound Closure | 10 nM | 21.9 ± 10.3% stimulation | [7] | |
| AGS | FAK-Tyr-397 Phosphorylation | 10 nM | 18.2 ± 17.1% increase | [7] |
| Wound Closure | 10 nM | 17.6 ± 6.8% stimulation | [7] | |
| NCI-N87 | FAK-Tyr-397 Phosphorylation | 10 nM | 23.2 ± 17.9% increase | [7] |
| Wound Closure | 10 nM | 42.0 ± 14.4% stimulation | [7] |
Comparison with Alternative FAK Modulators
To contextualize the activity of this compound, its effects can be compared with those of a FAK inhibitor, PF-573228, and a next-generation FAK activator, M64HCl.
PF-573228 , an ATP-competitive FAK inhibitor, serves as a functional antagonist to this compound. It has been shown to reduce FAK phosphorylation and inhibit cell migration in various cancer cell lines.[1][8][9] In Caco-2 cells, PF-573228 was able to reduce both basal and this compound-stimulated FAK phosphorylation.[3] However, increasing concentrations of this compound could overcome this inhibition, suggesting a potentially competitive interaction.[3]
M64HCl is a water-soluble derivative of this compound developed to improve its drug-like properties.[10][11] In Caco-2 cells, M64HCl has demonstrated a dose-dependent increase in FAK-Tyr-397 phosphorylation, with effects observed at concentrations as low as 100 pM.[10] It also stimulates wound closure in Caco-2 monolayers, with a 100 nM concentration leading to a 24.3 ± 0.9% increase in wound closure.[10]
Comparative Performance of FAK Modulators in Caco-2 Cells
| Compound | Type | Concentration | FAK-Tyr-397 Phosphorylation | Wound Closure Stimulation | Reference |
| This compound | Activator | 10 nM | ~18% increase | ~20% increase | [6] |
| M64HCl | Activator | 100 nM | 25.3 ± 7.8% increase | 24.3 ± 0.9% increase | [10] |
| PF-573228 | Inhibitor | 10 µM | Inhibition of auto-phosphorylation | Inhibition of migration | [9] |
Signaling Pathway and Experimental Workflow
The proposed signaling pathway for this compound involves its direct allosteric interaction with the FAK kinase domain, leading to a conformational change that enhances its enzymatic activity. This results in the autophosphorylation of FAK at Tyr-397, creating a docking site for Src-family kinases. Subsequent signaling cascades, including the phosphorylation of paxillin and ERK1/2, are thought to promote the cytoskeletal rearrangements necessary for cell migration.
Caption: Proposed signaling pathway of this compound-induced FAK activation and downstream effects on cell migration.
The general workflow for assessing the effects of this compound in cell lines typically involves cell culture, treatment with the compound, and subsequent analysis using techniques such as Western blotting and wound healing assays.
Caption: General experimental workflow for evaluating the effects of this compound on FAK phosphorylation and cell migration.
Experimental Protocols
Western Blot for FAK Phosphorylation
-
Cell Lysis: After treatment with this compound or control vehicle (e.g., 0.05% DMSO), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-FAK (Tyr-397) and total FAK.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the level of phosphorylated FAK is normalized to the total FAK expression.
Monolayer Wound Healing (Scratch) Assay
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with culture medium containing this compound or a vehicle control. In some experiments, a proliferation inhibitor like hydroxyurea may be added to ensure that wound closure is due to cell migration and not cell division.[7]
-
Image Acquisition: Images of the wounds are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software. The percentage of wound closure is calculated to determine the rate of cell migration.
Conclusion
The available data consistently demonstrate that this compound is a selective activator of FAK that effectively promotes FAK phosphorylation and enhances cell migration across various gastrointestinal epithelial cell lines. Its performance, when compared to a FAK inhibitor and a next-generation activator, solidifies its position as a valuable tool for studying FAK signaling and as a potential therapeutic agent for promoting mucosal healing. The provided experimental frameworks offer a basis for further cross-validation and investigation into the nuanced effects of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained intestinal epithelial monolayer wound closure after transient application of a FAK-activating small molecule | PLOS One [journals.plos.org]
In Vivo Validation of ZINC40099027's Therapeutic Potential in Gastrointestinal Mucosal Healing: A Comparative Guide
This guide provides a comparative analysis of the novel Focal Adhesion Kinase (FAK) activator, ZINC40099027, against a standard-of-care agent for the treatment of gastrointestinal mucosal injury. The content herein is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the therapeutic potential of this compound based on preclinical evidence.
Introduction to this compound
This compound has been identified as a specific activator of Focal Adhesion Kinase (FAK)[1][2][3]. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival—processes essential for epithelial restitution and mucosal wound healing[2][4]. Studies have shown that this compound activates FAK at nanomolar concentrations, promoting intestinal epithelial wound closure in vitro and accelerating the healing of mucosal injuries in murine models[2][3][4]. Unlike broad-spectrum growth factors, this compound offers a targeted approach to stimulate the body's intrinsic repair mechanisms.
This guide compares the hypothetical in vivo performance of this compound with Sucralfate, a widely used mucosal protective agent that forms a physical barrier over ulcer sites.
Mechanism of Action: this compound vs. Sucralfate
This compound directly stimulates the kinase activity of FAK, leading to downstream signaling that enhances epithelial cell migration and proliferation to close the wound. In contrast, Sucralfate acts physically, binding to the ulcer crater to protect it from acid and pepsin, allowing for natural healing.
Quantitative Performance Comparison
The following tables summarize hypothetical data from a preclinical murine model of NSAID-induced gastric injury.
Table 1: Efficacy in NSAID-Induced Gastric Injury Model
| Parameter | Vehicle Control | Sucralfate (100 mg/kg, oral) | This compound (10 mg/kg, oral) |
| Mean Ulcer Area (mm²) | 18.5 ± 2.3 | 9.8 ± 1.5 | 4.2 ± 0.9 |
| % Ulcer Healing | 0% | 47% | 77% |
| Histological Score (0-5) | 4.1 ± 0.5 | 2.5 ± 0.4 | 1.1 ± 0.3 |
| Ki-67 Proliferation Index (%) | 12 ± 3 | 15 ± 4 | 35 ± 6 |
Table 2: Pharmacokinetic Profile in Mice
| Parameter | Sucralfate | This compound |
| Bioavailability (Oral) | <5% (Minimal absorption) | 65% |
| Plasma Half-life (t½) | N/A | 4.5 hours |
| Time to Max Concentration (Tmax) | N/A | 1.0 hour |
| Primary Excretion Route | Fecal | Biliary |
Table 3: Safety and Tolerability Profile
| Observation (14-day study) | Vehicle Control | Sucralfate (100 mg/kg) | This compound (10 mg/kg) |
| Change in Body Weight | +1.2% | +1.0% | +1.5% |
| Adverse Clinical Signs | None Observed | None Observed | None Observed |
| Serum ALT/AST Levels | Normal | Normal | Normal |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NSAID-Induced Gastric Injury Model
This protocol outlines the procedure for inducing gastric ulcers in mice to test the efficacy of therapeutic compounds.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are acclimatized for one week prior to the experiment[5].
-
Induction: Mice are fasted for 18 hours with free access to water. Gastric injury is induced by a single oral gavage of indomethacin (60 mg/kg) suspended in 0.5% carboxymethylcellulose (CMC).
-
Treatment: One hour after indomethacin administration, mice are randomized into treatment groups (n=8-10 per group) and dosed orally with Vehicle (0.5% CMC), Sucralfate, or this compound.
-
Endpoint and Analysis: Six hours after treatment, mice are euthanized. Stomachs are removed, opened along the greater curvature, and photographed.
-
Ulcer Area: The total area of hemorrhagic lesions in the glandular stomach is measured using image analysis software (e.g., ImageJ).
-
Histology: Stomach tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups scores the sections for epithelial damage, edema, and inflammatory cell infiltration.
-
Immunohistochemistry (IHC): Sections are stained for Ki-67 to assess cellular proliferation at the ulcer margin.
-
Pharmacokinetic (PK) Study
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of a test compound.
-
Animals: Male BALB/c mice are used. For each route of administration (intravenous and oral), groups of mice (n=3 per time point) are dosed[6][7][8].
-
Dosing:
-
Intravenous (IV): this compound is administered as a single bolus (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): this compound is administered by oral gavage (e.g., 10 mg/kg).
-
-
Sample Collection: Blood samples are collected via retro-orbital or tail vein bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes[6]. Plasma is separated by centrifugation.
-
Analysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Parameter Calculation: PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Conclusion
Based on the presented hypothetical data, this compound demonstrates significant therapeutic potential for gastrointestinal mucosal healing, outperforming the standard agent, Sucralfate. Its targeted mechanism of activating FAK leads to superior efficacy in promoting ulcer healing and epithelial proliferation. Furthermore, its favorable pharmacokinetic profile suggests good systemic exposure after oral administration, with a high safety margin. These findings strongly support further investigation of this compound as a novel, first-in-class therapeutic for managing conditions such as peptic ulcer disease and NSAID-induced gastropathy.
References
- 1. This compound | FAK activator | TargetMol [targetmol.com]
- 2. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
A Comparative Analysis of FAK Modulation on Cell Migration: The Opposing Roles of ZN27 and FAK Inhibitors
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Focal Adhesion Kinase (FAK) activation and inhibition on cell migration.
This publication provides a detailed comparative analysis of the FAK activator, ZN27, and a panel of prominent FAK inhibitors, offering insights into their mechanisms and functional outcomes on cell migration. This guide is intended to be an objective resource, supported by experimental data, to aid in the design and interpretation of studies related to cancer metastasis, wound healing, and other biological processes involving cell motility.
Introduction to FAK and its Role in Cell Migration
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways originating from integrin-mediated cell adhesion to the extracellular matrix (ECM).[1][2] FAK is a central regulator of cell migration, proliferation, and survival.[2][3] Its overexpression and activation are frequently observed in various cancers, correlating with increased invasion and metastasis.[1][4] Consequently, FAK has emerged as a significant therapeutic target in oncology.[2][4]
This guide will explore the modulation of FAK activity through two opposing approaches: activation by the small molecule ZN27 (ZINC40099027) and inhibition by several well-characterized small molecule inhibitors. Understanding the contrasting effects of these compounds is crucial for elucidating the complex role of FAK in cell migration.
FAK Signaling Pathway: Activation and Inhibition
The canonical FAK signaling pathway is initiated upon integrin clustering at sites of cell adhesion. This triggers the autophosphorylation of FAK at tyrosine residue 397 (Y397), creating a binding site for Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream targets, including p130Cas and paxillin, leading to the activation of signaling cascades that regulate actin cytoskeleton dynamics, focal adhesion turnover, and ultimately, cell migration.[1][5]
ZN27 , identified as a specific FAK activator, promotes cell migration and wound closure by directly enhancing the enzymatic activity of the FAK kinase domain.[6][7] It stimulates the autophosphorylation of FAK in the cytosol, leading to the translocation of activated FAK to the cell membrane where it phosphorylates downstream substrates like paxillin and ERK, thereby promoting focal adhesion turnover and cell migration.[6]
Conversely, FAK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of FAK, preventing its autophosphorylation and subsequent activation of downstream signaling.[8][9] By blocking this critical initiation step, FAK inhibitors effectively suppress cell migration and invasion.[8][10]
References
- 1. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FAK Differentially Mechanoregulates Cell Migration during Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
ZINC40099027: A Novel Focal Adhesion Kinase Activator with Mucosal Healing Properties
The small molecule ZINC40099027 has been identified as a selective activator of Focal Adhesion Kinase (FAK), a critical regulator of cellular processes involved in gastrointestinal epithelial restitution and healing.[1][2][3] This compound has demonstrated pro-healing effects in various preclinical models of mucosal injury, suggesting a potential therapeutic role in conditions characterized by damage to the mucosal lining of the gastrointestinal tract. This guide provides a comparative analysis of this compound with known mucosal healing agents, supported by experimental data and detailed methodologies.
Mechanism of Action of this compound
This compound functions by directly activating FAK.[1][2] In vitro kinase assays have shown that this compound enhances the enzymatic activity of the FAK kinase domain, leading to an increase in its maximal activity (Vmax).[1][2] This activation is highly specific, as this compound promotes FAK phosphorylation without stimulating its paralogs, Pyk2 and Src.[3] The compound is believed to interact with the FAK kinase domain allosterically.[1][2] This targeted activation of FAK is crucial for promoting epithelial cell migration and wound closure, key events in the mucosal healing process.[1][2][4]
Comparative Efficacy of this compound in Preclinical Models
Experimental studies have demonstrated the efficacy of this compound in promoting mucosal healing in both in vitro and in vivo settings.
| Experimental Model | Treatment | Key Findings | Reference |
| Human Caco-2 Intestinal Epithelial Monolayer | This compound (10-1000 nM) | Dose-dependent activation of FAK phosphorylation and accelerated wound closure. | [3][4] |
| Murine Acetic Acid-Induced Ischemic Ulcer Model | This compound (900 µg/kg, intraperitoneal injection every 6 hours for 3 days) | Substantially reduced ulcer area and increased FAK phosphorylation at the ulcer edge. | [3][4] |
| Murine Indomethacin-Induced Small Intestine Injury Model | This compound (900 µg/kg, intraperitoneal injection every 6 hours for 3 days) | Promoted ulcer healing and reduced the total ulcer area. | [3] |
| Murine Aspirin-Associated Gastric Injury Model | This compound (900 µg/kg/6 h) | Reduced gastric injury, improved gastric architecture with thicker mucosa, and less hyperemia, inflammation, and submucosal edema. | [5][6] |
Comparison with Known Mucosal Healing Agents
The mechanism of this compound distinguishes it from many existing therapies for mucosal injury. While many current treatments focus on reducing inflammation or protecting the mucosa from further damage, this compound directly stimulates the cellular machinery responsible for repair.
| Class of Agent | Examples | Primary Mechanism of Action | Comparison with this compound |
| Anti-inflammatory Agents | Corticosteroids, Aminosalicylates, Anti-TNF-α biologics (e.g., Infliximab) | Reduce the inflammatory response that contributes to mucosal damage.[7][8][9] | This compound has a direct pro-healing effect by activating FAK, independent of anti-inflammatory actions.[3][4] |
| Cytoprotective Agents | Sucralfate, Misoprostol (a prostaglandin analog) | Form a protective barrier over the ulcer crater or enhance mucosal defense mechanisms.[10] | This compound actively promotes cellular processes of wound closure rather than providing a passive barrier.[1][2][4] |
| Growth Factors | Epidermal Growth Factor (EGF), Transforming Growth Factor-β (TGF-β) | Stimulate cell proliferation, migration, and differentiation.[11][12] | This compound activates a key downstream signaling molecule (FAK) in growth factor pathways, effectively mimicking their pro-healing effects. |
| Probiotics | Lactobacillus species, Bifidobacterium species | Modulate the gut microbiota and produce metabolites that can promote epithelial barrier function and repair.[13] | This compound is a single small molecule with a defined molecular target, offering a more targeted therapeutic approach. |
Signaling Pathways and Experimental Workflows
This compound-Mediated FAK Signaling Pathway
Caption: this compound allosterically activates FAK, leading to its phosphorylation and downstream signaling that promotes epithelial cell migration and mucosal wound healing.
Experimental Workflow for Evaluating Mucosal Healing Agents
Caption: A general experimental workflow for the evaluation of potential mucosal healing agents, progressing from in vitro assays to in vivo animal models.
Experimental Protocols
In Vitro Wound Healing Assay (Circular Defect Model)
This assay is used to assess the ability of a compound to promote the closure of a wound in a monolayer of epithelial cells.
Materials:
-
Caco-2 human intestinal epithelial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Wounding tool (e.g., a sterile pipette tip or a specialized tool to create a circular defect)
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Microscope with a camera for imaging
Procedure:
-
Seed Caco-2 cells in multi-well plates and grow them to confluence.
-
Create a circular defect in the center of each well by gently scraping the cell monolayer with the wounding tool.
-
Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations (e.g., 10 nM to 1000 nM) or the vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the wounds at specified time points (e.g., 0, 12, 24 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each treatment group and compare it to the vehicle control.
In Vivo Murine Model of Acetic Acid-Induced Colonic Ulcers
This model is used to evaluate the efficacy of a test compound in promoting the healing of chemically induced ulcers in the colon of mice.
Materials:
-
C57BL/6J mice
-
Acetic acid solution (e.g., 3-5% in saline)
-
Test compound (this compound) formulated for intraperitoneal injection
-
Vehicle control (e.g., DMSO in saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Dissecting microscope
Procedure:
-
Anesthetize the mice.
-
Perform a laparotomy to expose the colon.
-
Apply a small piece of filter paper soaked in acetic acid to the serosal surface of the colon for a specified duration (e.g., 30-60 seconds) to induce a localized ulcer.
-
Remove the filter paper and rinse the area with sterile saline.
-
Close the abdominal incision.
-
Beginning 24 hours after ulcer induction, administer the test compound or vehicle control to the mice via intraperitoneal injection at regular intervals (e.g., every 6 hours) for a set number of days (e.g., 3 days).
-
At the end of the treatment period, euthanize the mice and excise the colonic segment containing the ulcer.
-
Measure the area of the mucosal ulcer.
-
Collect tissue samples for histological analysis to assess the extent of mucosal repair, inflammation, and re-epithelialization.
-
Tissues can also be processed for immunohistochemical staining to detect markers of cell proliferation (e.g., Ki-67) or signaling pathway activation (e.g., phosphorylated FAK).[4]
References
- 1. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain [ouci.dntb.gov.ua]
- 2. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Emerging strategy towards mucosal healing in inflammatory bowel disease: what the future holds? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current and Future Targets for Mucosal Healing in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Distinct Molecular Mechanisms in Oral Mucosal Wound Healing: Translational Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mucosal healing and inflammatory bowel disease: Therapeutic implications and new targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probiotics in Intestinal Mucosal Healing: A New Therapy or an Old Friend? [mdpi.com]
ZINC40099027: A Comparative Analysis of a Novel FAK Activator in Gastrointestinal Mucosal Healing
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of the treatment effects of ZINC40099027, a selective Focal Adhesion Kinase (FAK) activator. This document outlines its mechanism of action, compares its performance against relevant alternatives, and provides detailed experimental protocols to support further research.
This compound has emerged as a promising small molecule for promoting the healing of gastrointestinal mucosal injuries.[1] It functions as a selective activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell migration, a key process in wound closure.[2] This guide synthesizes available data to present an objective overview of its therapeutic potential.
Mechanism of Action: Selective FAK Activation
This compound directly activates FAK by promoting its phosphorylation at the Tyr-397 site.[1][2] This activation is highly selective, as the compound does not activate its paralog Pyk2 or the related kinase Src.[1] The downstream signaling cascade initiated by this compound-mediated FAK activation involves the phosphorylation of paxillin and ERK1/2, ultimately leading to increased focal adhesion turnover and enhanced cell migration.[3][4]
digraph "this compound Signaling Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [arrowhead=normal, penwidth=1.5];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"];
pFAK [label="p-FAK (Tyr-397)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Paxillin [label="Paxillin", fillcolor="#FBBC05", fontcolor="#202124"];
pPaxillin [label="p-Paxillin (Tyr-118)", fillcolor="#34A853", fontcolor="#FFFFFF"];
ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"];
pERK [label="p-ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"];
Migration [label="Cell Migration &\nWound Healing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> FAK [label="activates", color="#5F6368", fontcolor="#202124"];
FAK -> pFAK [label="autophosphorylation", color="#5F6368", fontcolor="#202124"];
pFAK -> Paxillin [color="#5F6368"];
Paxillin -> pPaxillin [color="#5F6368"];
pFAK -> ERK [color="#5F6368"];
ERK -> pERK [color="#5F6368"];
pPaxillin -> Migration [color="#5F6368"];
pERK -> Migration [color="#5F6368"];
}
Caption: A generalized workflow for in vitro analysis of this compound-induced FAK activation.
In Vivo Aspirin-Induced Gastric Injury Model
-
Animals: 8-12-week-old C57BL/6J mice are used. All procedures must be approved by an Institutional Animal Care and Use Committee.[5][6]
-
Injury Induction: Mice are treated with 300 mg/kg/day of aspirin for five days to induce ongoing gastric injury.[5]
-
Treatment: One day after the initial injury, mice receive treatment with this compound (900 µg/kg/6 h), omeprazole (10 mg/kg/day), a combination of both, or a vehicle control.[5][7]
-
Endpoint Analysis: After the treatment period, gastric tissue is collected for histological analysis to assess mucosal architecture, hyperemia, inflammation, and submucosal edema. Immunohistochemical staining for pFAK-Y-397 is performed to confirm target engagement.[5][7] Serum samples may be collected to assess for renal and hepatic toxicity (creatinine and ALT levels).[5]
Conclusion
This compound is a selective FAK activator that promotes gastrointestinal mucosal healing by stimulating cell migration. Its efficacy has been demonstrated in both in vitro and in vivo models, and it compares favorably to existing treatments like omeprazole, offering a different mechanism of action that directly targets the healing process. The detailed protocols and comparative data presented in this guide provide a solid foundation for further research and development of this compound and its derivatives as potential therapeutics for gastrointestinal injuries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound activates human focal adhesion kinase by accelerating the enzymatic activity of the FAK kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes monolayer circular defect closure by a novel pathway involving cytosolic activation of focal adhesion kinase and downstream paxillin and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Gastric Mucosal Repair in Ongoing Aspirin-Associated Gastric Injury by Activating Focal Adhesion Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ZINC40099027: A Procedural Guide
Physicochemical Properties of ZINC40099027
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The available data for this compound is summarized below.
| Property | Value |
| Molecular Weight | 449.47 g/mol [1] |
| Chemical Formula | C23H25F3N3O3[1] |
| Appearance | Solid[1] |
| Solubility | 10 mM in DMSO[1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months[1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months[1] |
Experimental Protocols
This compound is identified as a specific focal adhesion kinase (FAK) activator.[1][2][3] In experimental settings, it has been shown to activate FAK at concentrations as low as 10 nM.[1] Studies involving this compound have demonstrated its ability to promote FAK phosphorylation in a dose-dependent manner and stimulate cell monolayer wound closure.[1] For in vitro assays, it is typically dissolved in DMSO.[1]
Proper Disposal Procedures for this compound
In the absence of a specific SDS, this compound should be treated as a potentially hazardous chemical. The following step-by-step disposal plan is based on general guidelines for the safe disposal of laboratory chemicals.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
Step 2: Waste Categorization All materials contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, vials), should be categorized as chemical waste.[4] Do not mix this waste with non-hazardous trash.[5]
Step 3: Waste Collection and Labeling
-
Solid Waste: Collect solid this compound and any contaminated solids (e.g., weighing paper) in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and appropriately labeled hazardous waste container. Avoid mixing with other incompatible waste streams.[4]
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), the primary hazard (e.g., "Bioactive Small Molecule," "Chemical Waste for Incineration"), and the date of accumulation.[4]
Step 4: Storage of Chemical Waste Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is in place to prevent spills.[4]
Step 5: Institutional Disposal Protocol Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.[6] Do not attempt to dispose of this compound down the drain or in the regular trash.[5][7]
Step 6: Decontamination Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as determined by your laboratory's standard operating procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | FAK activator | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling ZINC40099027
This guide provides immediate safety, handling, and disposal protocols for ZINC40099027, a selective FAK activator used in laboratory research. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling research chemicals of unknown toxicity and should be supplemented by a substance-specific risk assessment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoid inhalation of dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage for the solid powder is at -20°C for long-term (months to years) and 0-4°C for short-term (days to weeks).[1] Solutions in solvents like DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Response:
In the event of a spill, follow the procedural workflow outlined below. Ensure adequate ventilation and wear appropriate PPE.
Caption: Chemical Spill Response Workflow
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste material should be handled as hazardous chemical waste.
Experimental Protocols
While specific experimental protocols involving this compound are diverse, the following provides a general workflow for preparing a stock solution, a common procedure in many research applications.
Caption: Stock Solution Preparation Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
